molecular formula C17H27NO3 B588962 Venlafaxine n-oxide CAS No. 1094598-37-4

Venlafaxine n-oxide

Katalognummer: B588962
CAS-Nummer: 1094598-37-4
Molekulargewicht: 293.407
InChI-Schlüssel: LASJEFFANGIOGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Venlafaxine n-oxide is a compound of significant interest in environmental and pharmaceutical research, with the CAS Number 1094598-37-4 and a molecular formula of C17H27NO3 . In the field of environmental science, it is recognized as a primary transformation product of the antidepressant venlafaxine, formed during ozonation processes used in wastewater treatment . Research has shown that this N-oxide is notably persistent, exhibiting lower biodegradability compared to its parent compound and can often pass through subsequent biological treatment steps, leading to its potential release into aquatic environments . Its formation yield is highly dependent on pH conditions and the presence of hydroxyl radicals during ozonation . This stability makes it a critical target analyte for environmental monitoring and for assessing the efficiency of advanced water treatment technologies . In a separate and distinct application, Venlafaxine n-oxide has been investigated in pharmaceutical research for its potential role as a prodrug. Patent literature indicates that N-oxides of venlafaxine are designed to be converted back to the active parent compound in the body, which could offer alternative delivery options for the drug's established uses . It is crucial to note that this product is intended For Research Use Only . It is not for diagnostic or therapeutic use and is strictly not for human consumption. This product should be handled by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-18(2,20)13-16(17(19)11-5-4-6-12-17)14-7-9-15(21-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASJEFFANGIOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891489
Record name Venlafaxine N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094598-37-4
Record name Venlafaxine N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Venlafaxine N-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGQ463D5YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Venlafaxine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. Its metabolism in vivo leads to several transformation products, one of which is Venlafaxine N-oxide. As a significant metabolite, understanding the chemical structure, properties, and synthesis of Venlafaxine N-oxide is crucial for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of Venlafaxine N-oxide, focusing on its molecular characteristics, synthesis, and analytical considerations.

Chemical Structure and Molecular Properties

Venlafaxine N-oxide is the product of the oxidation of the tertiary amine group in the parent venlafaxine molecule. This transformation introduces a highly polar N-O bond, significantly altering the physicochemical properties of the compound.

Molecular Identity

The key molecular identifiers for Venlafaxine N-oxide are summarized in the table below. It is important to distinguish Venlafaxine N-oxide from its related metabolite, O-Desmethyl Venlafaxine N-oxide, which has a different molecular formula and weight.

PropertyVenlafaxine N-oxideO-Desmethyl Venlafaxine N-oxide
IUPAC Name 1-[2-(dimethylnitroryl)-1-(4-methoxyphenyl)ethyl]cyclohexanol(S)-1-[2-(dimethylamino-N-oxide)-1-(4-hydroxyphenyl)ethyl]cyclohexanol
Molecular Formula C₁₇H₂₇NO₃[1][2]C₁₆H₂₅NO₃[3]
Molecular Weight 293.40 g/mol [1]279.37 g/mol [3]
CAS Number 1094598-37-4[1][2]1021934-03-1
Structural Elucidation

The chemical structure of Venlafaxine N-oxide is depicted below. The core structure of venlafaxine, comprising a cyclohexanol ring and a methoxyphenyl ethyl group, is retained. The key modification is the oxidation of the dimethylamino group to an N-oxide.

Caption: Chemical structure of Venlafaxine N-oxide.

Synthesis of Venlafaxine N-oxide

The synthesis of Venlafaxine N-oxide is typically achieved through the direct oxidation of the tertiary amine functionality of venlafaxine. This approach is a common and effective method for preparing N-oxides of various tertiary amines.

Principle of N-Oxidation

The lone pair of electrons on the nitrogen atom of the tertiary amine in venlafaxine attacks an oxygen atom from an oxidizing agent. This results in the formation of a dative N-O bond, where both electrons in the bond are contributed by the nitrogen atom.

Experimental Protocol: Oxidation using m-CPBA

A widely used and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The following protocol is based on established methods for the N-oxidation of tertiary amines.

Materials:

  • Venlafaxine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • Reaction Setup: Dissolve venlafaxine in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled venlafaxine solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The N-oxide product will have a lower Rf value than the starting amine due to its increased polarity.

  • Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Venlafaxine N-oxide by column chromatography on silica gel, using a gradient of methanol in ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • m-CPBA as Oxidant: m-CPBA is a highly effective and selective oxidizing agent for the N-oxidation of tertiary amines. Its byproduct, m-chlorobenzoic acid, is easily removed during the aqueous work-up.

  • Dichloromethane as Solvent: DCM is an excellent solvent for both venlafaxine and m-CPBA, and it is relatively inert under the reaction conditions.

  • Low Temperature: The reaction is performed at 0°C to control the exothermicity and minimize potential side reactions.

  • Aqueous Work-up: The use of sodium bicarbonate solution neutralizes the acidic byproducts and removes unreacted m-CPBA.

Spectroscopic Characterization

While specific, publicly available spectroscopic data for Venlafaxine N-oxide is limited, its spectral characteristics can be predicted based on the known spectra of venlafaxine and the general effects of N-oxidation on spectroscopic properties. Commercial suppliers of Venlafaxine N-oxide typically provide a Certificate of Analysis with detailed spectral data, including 1H NMR, Mass Spectrometry, and IR.[2]

Expected ¹H NMR Spectral Features

Compared to venlafaxine, the ¹H NMR spectrum of Venlafaxine N-oxide is expected to show a downfield shift of the protons on the carbons adjacent to the nitrogen atom (the N-methyl and methylene protons). This is due to the deshielding effect of the positively charged nitrogen and the electronegative oxygen atom.

Expected Mass Spectrometry Fragmentation

In mass spectrometry, Venlafaxine N-oxide is expected to show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (M-16). Other fragmentations would likely involve cleavage of the C-C bond adjacent to the nitrogen and fragmentation of the cyclohexanol and methoxyphenyl moieties.

Expected FT-IR Spectral Features

The FT-IR spectrum of Venlafaxine N-oxide would be expected to show a characteristic N-O stretching vibration. This peak typically appears in the region of 950-970 cm⁻¹ for tertiary amine N-oxides. The other characteristic peaks of the venlafaxine backbone, such as O-H, C-H, C=C (aromatic), and C-O stretches, would also be present.

Physicochemical Properties and Analytical Considerations

The introduction of the polar N-O group significantly impacts the physicochemical properties of Venlafaxine N-oxide compared to its parent compound.

PropertyExpected Characteristic for Venlafaxine N-oxideRationale
Polarity IncreasedThe N-O bond is highly polar.
Water Solubility IncreasedThe polar N-O group can participate in hydrogen bonding with water.
pKa Lower than venlafaxineThe N-oxide is a weaker base than the corresponding tertiary amine.
LogP Lower than venlafaxineThe increased polarity leads to lower lipophilicity.
Chromatographic Analysis

Due to its increased polarity, Venlafaxine N-oxide will have a shorter retention time on reverse-phase HPLC columns compared to venlafaxine when using the same mobile phase. Method development for the quantification of Venlafaxine N-oxide would typically involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

G cluster_0 Analytical Workflow Sample Sample Preparation (e.g., Plasma Precipitation) HPLC HPLC Separation (C18 Column) Sample->HPLC Injection Detection Detection (UV or MS) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: A typical analytical workflow for the quantification of Venlafaxine N-oxide.

Conclusion

Venlafaxine N-oxide is a key metabolite of venlafaxine with distinct chemical and physical properties conferred by the N-oxide functional group. A solid understanding of its structure, synthesis, and analytical behavior is essential for researchers in drug metabolism, pharmacology, and analytical chemistry. While detailed experimental data for this specific molecule can be challenging to find in the public domain, the principles outlined in this guide provide a robust framework for its study and characterization.

References

  • Pharmace Research Laboratory. Venlafaxine N-Oxide. Available from: [Link]

  • PubChem. Venlafaxine N-Oxide. Available from: [Link]

  • Omsynth Lifesciences. Venlafaxine N-Oxide : CAS No.1094598-37-4. Available from: [Link]

  • Pohl, R., Dračínský, M., Slavětínská, L., & Buděšínský, M. (2011). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Magnetic Resonance in Chemistry, 49(6), 320-327.
  • GLP Pharma Standards. Venlafaxine N-Oxide | CAS No- 1094598-37-4. Available from: [Link]

Sources

The Unexplored Pathway: A Technical Guide to the Metabolic N-Oxidation of Venlafaxine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a cornerstone in the management of major depressive disorder and other mood disorders. Its metabolic fate in humans is well-documented, primarily involving O- and N-demethylation mediated by cytochrome P450 (CYP) enzymes. However, a potential, yet largely uncharacterized, metabolic route is the formation of Venlafaxine N-oxide. This technical guide provides a comprehensive overview of the established metabolic pathways of venlafaxine and delves into the theoretical and enzymatic basis for its N-oxidation. While direct in vivo evidence for this pathway in humans is currently lacking in published literature, we present a scientifically grounded hypothesis implicating the Flavin-containing Monooxygenase (FMO) system, particularly FMO3, as the likely catalyst. This guide will detail the rationale behind this hypothesis, provide a proposed experimental framework to investigate this pathway, and discuss its potential clinical and pharmacological significance.

Introduction: The Established Metabolic Landscape of Venlafaxine

Venlafaxine is administered as a racemic mixture and undergoes extensive hepatic metabolism. The clinical effects and tolerability of venlafaxine are significantly influenced by the activity of its metabolic enzymes, leading to considerable inter-individual variability in patient response.

The two primary, well-established metabolic pathways are:

  • O-demethylation: This is the principal metabolic route, leading to the formation of the major active metabolite, O-desmethylvenlafaxine (ODV).[1] This reaction is predominantly catalyzed by the highly polymorphic enzyme CYP2D6.[2][3] ODV is pharmacologically equipotent to the parent drug and is itself marketed as the antidepressant desvenlafaxine.[1]

  • N-demethylation: A secondary pathway involves the N-demethylation of venlafaxine to the less active metabolite, N-desmethylvenlafaxine (NDV). This biotransformation is primarily mediated by CYP3A4 and CYP2C19.[1][3]

These pathways are summarized in the diagram below:

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (Major) CYP2C9, CYP2C19 (Minor) NDV N-desmethylvenlafaxine (NDV) (Less Active) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor)

Caption: Established metabolic pathways of Venlafaxine.

The Hypothetical Pathway: N-Oxidation of Venlafaxine

While the demethylation pathways are well-characterized, the potential for N-oxidation of venlafaxine to form Venlafaxine N-oxide remains a significant gap in the literature regarding human metabolism. Venlafaxine is a tertiary amine, a chemical moiety that is a common substrate for N-oxidation reactions.

The Enzymatic Candidate: Flavin-Containing Monooxygenase 3 (FMO3)

The most probable enzymatic system responsible for the N-oxidation of tertiary amines in the human liver is the Flavin-containing Monooxygenase (FMO) family. Specifically, FMO3 is the predominant and most important FMO isoform in the adult human liver.[4][5][6]

Key characteristics of FMO3 that support its potential role in venlafaxine N-oxidation:

  • Substrate Specificity: FMO3 is known to catalyze the N-oxygenation of a wide variety of xenobiotics containing a nucleophilic tertiary amine group.[4][7]

  • Mechanism of Action: FMOs utilize a hydroperoxyflavin intermediate to oxygenate their substrates, a mechanism distinct from the heme-based catalysis of CYPs.

  • Location: FMO3 is highly expressed in the adult human liver, the primary site of drug metabolism.[8]

Given the chemical structure of venlafaxine, its N-oxidation by FMO3 is a chemically plausible and enzymatically feasible metabolic pathway.

Proposed_N_Oxidation Venlafaxine Venlafaxine (Tertiary Amine) V_N_Oxide Venlafaxine N-oxide (Hypothesized Metabolite) Venlafaxine->V_N_Oxide FMO3 (Proposed)

Caption: Proposed N-oxidation pathway of Venlafaxine.

Experimental Framework for Investigating Venlafaxine N-Oxidation

To validate the hypothesis of FMO3-mediated N-oxidation of venlafaxine, a series of in vitro experiments can be designed. The following protocol outlines a robust approach for researchers in drug metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

Objective: To determine if Venlafaxine N-oxide is formed in a system containing a full complement of hepatic metabolic enzymes and to assess the relative contribution of FMOs versus CYPs.

Methodology:

  • Incubation: Incubate venlafaxine with pooled human liver microsomes in the presence of NADPH.

  • Selective Inhibition:

    • To assess the role of FMOs, perform incubations in the presence of a broad-spectrum FMO inhibitor (e.g., methimazole).

    • To assess the role of CYPs, perform incubations in the presence of a general CYP inhibitor (e.g., 1-aminobenzotriazole) or specific inhibitors for the major venlafaxine-metabolizing CYPs (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4).

    • Heat-inactivation of FMOs (by pre-incubating microsomes at 50°C for 1 minute) prior to the addition of substrate and NADPH can also be used to differentiate FMO and CYP activities.[9]

  • Sample Analysis: Analyze the incubation mixtures for the presence of Venlafaxine N-oxide using a validated LC-MS/MS method.

  • Data Interpretation: A significant decrease in the formation of Venlafaxine N-oxide in the presence of FMO inhibitors or after heat inactivation would strongly suggest the involvement of FMOs.

Metabolism using Recombinant Human FMO3

Objective: To definitively confirm that FMO3 can directly catalyze the N-oxidation of venlafaxine.

Methodology:

  • Incubation: Incubate venlafaxine with commercially available recombinant human FMO3 enzyme in the presence of NADPH.

  • Kinetic Analysis: Perform incubations across a range of venlafaxine concentrations to determine the kinetic parameters (Km and Vmax) for the formation of Venlafaxine N-oxide.

  • Sample Analysis: Quantify the formation of Venlafaxine N-oxide using LC-MS/MS.

Experimental_Workflow cluster_0 In Vitro Metabolism Studies cluster_1 Conditions cluster_2 Analysis cluster_3 Endpoint HLM Human Liver Microsomes (HLMs) HLM_Control Control HLM->HLM_Control HLM_CYPi + CYP Inhibitor HLM->HLM_CYPi HLM_Heat Heat Inactivation HLM->HLM_Heat HLC_FMOi HLC_FMOi rFMO3 Recombinant Human FMO3 Kinetic_Analysis Kinetic_Analysis rFMO3->Kinetic_Analysis Varying [Venlafaxine] Venlafaxine Venlafaxine + NADPH Venlafaxine->HLM Venlafaxine->rFMO3 LCMS LC-MS/MS Analysis (Quantification of Venlafaxine N-oxide) HLM_Control->LCMS HLM_FMOi + FMO Inhibitor HLM_FMOi->LCMS HLM_CYPi->LCMS HLM_Heat->LCMS Kinetic_Analysis->LCMS Conclusion Confirmation of FMO3-mediated N-oxidation and Kinetic Parameters LCMS->Conclusion

Caption: Proposed experimental workflow for investigating Venlafaxine N-oxidation.

Quantitative Data Summary

As of the date of this publication, there is no available quantitative data in the peer-reviewed literature on the formation of Venlafaxine N-oxide in humans. The table below highlights this data gap.

MetaboliteFormation Rate (in vitro)Plasma Concentration (in vivo)Urinary Excretion (%)
Venlafaxine N-oxide Not Reported Not Reported Not Reported
O-desmethylvenlafaxineReportedReported~29% (unconjugated), ~26% (conjugated)
N-desmethylvenlafaxineReportedReported~1%

Clinical and Pharmacological Implications

Should the N-oxidation pathway be confirmed as a significant route of venlafaxine metabolism in humans, it would have several important implications:

  • Drug-Drug Interactions: FMO3 is not as readily inducible or inhibitable as CYP enzymes.[10] If venlafaxine is a substrate for FMO3, it may be less susceptible to certain drug-drug interactions compared to drugs primarily metabolized by CYPs.

  • Pharmacogenetics: The FMO3 gene is polymorphic, with some variants leading to reduced or abolished enzyme function.[6] Individuals with these variants may exhibit altered pharmacokinetics of venlafaxine if N-oxidation is a significant clearance pathway.

  • Metabolite Activity: The pharmacological activity of Venlafaxine N-oxide is currently unknown. Its characterization would be crucial to understanding its contribution to the overall therapeutic and adverse effect profile of venlafaxine.

Conclusion

The metabolic pathway of venlafaxine to Venlafaxine N-oxide in humans represents an important and under-investigated area of research. While the O- and N-demethylation pathways mediated by CYP enzymes are well-established, the chemical nature of venlafaxine strongly suggests the potential for N-oxidation, likely catalyzed by FMO3. This technical guide has outlined the scientific rationale for this hypothesis and provided a detailed experimental framework for its investigation. Confirmation of this pathway and characterization of its clinical significance will provide a more complete understanding of venlafaxine's disposition and may ultimately contribute to improved therapeutic strategies and personalized medicine approaches for this widely used antidepressant.

References

  • Otton, S. V., Ball, S. E., Cheung, S. W., Inaba, T., Rudolph, R. L., & Sellers, E. M. (1996). Venlafaxine oxidation in vitro is catalysed by CYP2D6. British journal of clinical pharmacology, 41(2), 149–156.
  • Cashman, J. R. (2000). Human flavin-containing monooxygenase: substrate specificity and role in drug metabolism. Toxicology and applied pharmacology, 169(3), 209–213.
  • Fogelman, S. M., Schmider, J., Venkatakrishnan, K., von Moltke, L. L., Harmatz, J. S., Shader, R. I., & Greenblatt, D. J. (1999). O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants. Neuropsychopharmacology, 20(5), 480–490.
  • Cashman, J. R. (2000). Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism. ResearchGate. [Link]

  • Dziurkowska, E., & Wesołowski, M. (2012). Determination of venlafaxine and its metabolites in biological materials.
  • Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices.
  • Liu, X., Cheng, L., Han, Y., & Yan, H. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence.
  • Liu, X., Cheng, L., Han, Y., & Yan, H. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence.
  • Dziurkowska, E., & Wesołowski, M. (2014). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices.
  • Shrivastava, A. (2012). (PDF) Analytical Methods for Venlaflaxine Hydrochloride and Metabolites determinations in Different Matrices. ResearchGate. [Link]

  • Dziurkowska, E., & Wesołowski, M. (2014). [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices].
  • Phillips, I. R., & Shephard, E. A. (2017). Trimethylamine and Trimethylamine N-Oxide, a Flavin-Containing Monooxygenase 3 (FMO3)-Mediated Host-Microbiome Metabolic Axis Implicated in Health and Disease.
  • Ball, S. E., Ahern, D., Scatina, J., & Kao, J. (1997). Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2. British journal of clinical pharmacology, 43(6), 619–626.
  • Fresson, J., Puskarczyk, E., Verdot, O., Baumstarck, K., & Viala, A. (2001). Rapid High-Performance Liquid Chromatographic Measurement of Venlafaxine and O-desmethylvenlafaxine in Human Plasma. Application to Management of Acute Intoxications. Journal of chromatography.
  • Ball, S. E., Ahern, D., Scatina, J., & Kao, J. (1997). Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2. British journal of clinical pharmacology, 43(6), 619–626.
  • Qin, X. Y., Meng, J., Li, X. Y., Zhou, J., Sun, X. L., & Wen, A. D. (2008). Determination of venlafaxine in human plasma by high-performance liquid chromatography using cloud-point extraction and spectrofluorimetric detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 872(1-2), 38–42.
  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Venlafaxine Pathway, Pharmacokinetics. Pharmacogenetics and genomics, 22(10), 748–752.
  • Magalhães, P., Alves, G., Llerena, A., & Falcão, A. (2014). Main metabolic pathways of venlafaxine (VEN) in humans. The chemical... ResearchGate. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). PharmGKB summary: venlafaxine pathway. Pharmacogenetics and genomics, 22(10), 748–752.
  • Yueh, M. F., Kuester, R. K., & Sipes, I. G. (2001). Nicotine-N'-oxidation by flavin monooxygenase enzymes.
  • Park, C. S., Kang, J. H., & Chung, W. G. (2006). Genetic polymorphisms of human flavin-containing monooxygenase 3: implications for drug metabolism and clinical perspectives. Drug metabolism reviews, 38(4), 699–713.
  • Li, Y., et al. (2022). Venlafaxine metabolism to O-desmethylvenlafaxine, N-desmethylvenlafaxine, and N, O-didesmethylvenlafaxine. ResearchGate. [Link]

  • Phillips, I. R., & Shephard, E. A. (2012). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert opinion on drug metabolism & toxicology, 8(12), 1563–1579.
  • Phillips, I. R., & Shephard, E. A. (2008). Flavin-containing monooxygenases: mutations, disease and drug response. Trends in pharmacological sciences, 29(6), 294–301.
  • Rendić, S., & Guengerich, F. P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of toxicology, 95(11), 3435–3518.
  • May, D. A., Luo, Z., & Ziegler, D. M. (1998). Modulation of human flavin-containing monooxygenase 3 activity by tricyclic antidepressants and other agents: importance of residue 428. Archives of biochemistry and biophysics, 358(2), 335–342.
  • Ring, B. J., Binkley, S. N., Vandenbranden, M., & Wrighton, S. A. (1999). Flavin-containing monooxygenase-mediated N-oxidation of the M(1)-muscarinic agonist xanomeline.
  • Romero, E., Beites, T., Souto, R., & Carballo, R. (2018). Flavin oxidation in flavin-dependent N-monooxygenases. The FEBS journal, 285(18), 3439–3453.

Sources

Technical Guide: Venlafaxine N-Oxide – Mechanisms, Analysis, and Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Venlafaxine (VNF), a serotonin-norepinephrine reuptake inhibitor (SNRI), exhibits a specific vulnerability to oxidative degradation at its tertiary amine moiety. The formation of Venlafaxine N-oxide (VNF-NO) is not merely a metabolic pathway but a critical stability-indicating parameter in pharmaceutical development. This guide provides a mechanistic breakdown of VNF-NO formation, detailed protocols for its synthesis and detection, and strategies to distinguish it from isobaric hydroxylated impurities, ensuring compliance with ICH Q3A/Q3B guidelines.

Mechanistic Insight: The Tertiary Amine Vulnerability

The degradation of Venlafaxine to its N-oxide form is a classic nucleophilic attack by the nitrogen lone pair on an electrophilic oxygen source. Unlike hydrolysis, which affects esters or amides, this reaction is driven by the electron density of the dimethylamino group.

The Reaction Pathway

The tertiary amine in Venlafaxine is sterically accessible. In the presence of peroxides (commonly found in excipients like Povidone or PEG) or atmospheric oxygen under stress, the nitrogen lone pair attacks the oxygen-oxygen bond of the peroxide.

VNF_Oxidation VNF Venlafaxine (Tertiary Amine) Transition Transition State (Nucleophilic Attack) VNF->Transition Lone Pair Donation Peroxide Peroxide Impurity (ROOR' / H2O2) Peroxide->Transition VNF_NO Venlafaxine N-Oxide (Polar Degradant) Transition->VNF_NO Oxidation

Figure 1: Mechanistic pathway of Venlafaxine oxidation. The nitrogen lone pair acts as the nucleophile.

Regulatory Context & Impurity Profiling

Under ICH Q3B(R2) (Impurities in New Drug Products), degradation products must be reported, identified, and qualified if they exceed specific thresholds based on the maximum daily dose.

Threshold TypeLimit (Dose < 1g/day)Relevance to VNF-NO
Reporting Threshold 0.1%Must be reported in stability data.
Identification Threshold 0.2% or 2 mg (lower of)Structural characterization (LC-MS/NMR) required.
Qualification Threshold 0.2% or 2 mg (lower of)Safety/Tox studies required if exceeded.

Critical Note: Venlafaxine N-oxide is often less pharmacologically active than the parent but significantly more polar. Its presence indicates compromised formulation integrity, specifically regarding antioxidant capacity or excipient quality.

Experimental Protocol: Synthesis of Reference Standard

To accurately quantify VNF-NO, researchers often need to synthesize a reference standard, as commercial availability can be sporadic or expensive.

Protocol: Selective N-Oxidation using m-CPBA

While Hydrogen Peroxide (


) is used for stress testing, meta-Chloroperoxybenzoic acid (m-CPBA)  provides a cleaner synthetic route for isolation.

Reagents:

  • Venlafaxine HCl (1.0 eq)

  • m-CPBA (1.1 eq)

  • Dichloromethane (DCM) or Chloroform

  • Sodium Carbonate (

    
    )
    

Step-by-Step Workflow:

  • Free Base Preparation: Dissolve Venlafaxine HCl in water, basify with

    
     to pH 10, and extract with DCM to obtain the free base. Evaporate solvent.[1]
    
  • Reaction: Dissolve Venlafaxine free base in dry DCM at 0°C.

  • Addition: Dropwise add m-CPBA (dissolved in DCM) over 20 minutes.

  • Stirring: Allow to warm to room temperature; stir for 2–4 hours. Monitor by TLC (Mobile Phase: MeOH:DCM 1:9). VNF-NO will stay near the baseline due to high polarity.

  • Workup: Wash the organic layer with saturated

    
     (to remove m-chlorobenzoic acid byproduct) and then brine.
    
  • Purification: Dry over

    
     and evaporate. Recrystallize from Acetone/Ether.
    

Validation Check:

  • H-NMR: Look for a downfield shift of the N-methyl protons (approx. 3.0-3.3 ppm) compared to the parent amine.

Analytical Method Development (LC-MS/MS)

Distinguishing Venlafaxine N-oxide from other oxidative impurities (like hydroxy-venlafaxine) is the primary analytical challenge. Both have a mass shift of +16 Da (


).
Separation Strategy (HPLC)

VNF-NO is significantly more polar than Venlafaxine. In Reverse Phase (RP) chromatography, it typically elutes before the parent compound.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

  • Mobile Phase A: 10mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

Mass Spectrometry Identification

Using ESI+ (Electrospray Ionization), the differentiation relies on fragmentation patterns.

CompoundPrecursor Ion (m/z)Key Fragment (m/z)Mechanism
Venlafaxine ~278.2260, 121Loss of H2O; O-demethylation
Venlafaxine N-Oxide ~294.2278 , 260Loss of Oxygen (-16) or Deoxygenation
Hydroxy-Venlafaxine ~294.2276, 258Loss of H2O (-18)

Diagnostic Rule: In MS/MS, N-oxides frequently show a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical), whereas ring-hydroxylated impurities typically lose water (18 Da).

Analytical_Workflow Sample Degraded Sample LC LC Separation (RP-C18) Sample->LC Decision Peak at RRT < 1.0? (Early Eluting) LC->Decision MS_Analysis MS/MS Analysis (Precursor m/z 294) Decision->MS_Analysis Yes Frag_A Fragment m/z 278 (Loss of -16 Da) MS_Analysis->Frag_A Frag_B Fragment m/z 276 (Loss of -18 Da) MS_Analysis->Frag_B Result_A CONFIRMED: Venlafaxine N-Oxide Frag_A->Result_A Result_B CONFIRMED: Hydroxy-Venlafaxine Frag_B->Result_B

Figure 2: Analytical decision tree for distinguishing N-oxide from isobaric impurities.

Stability Studies & Mitigation Strategies

Forced Degradation Protocol ( )

To validate the method's specificity, induce N-oxide formation intentionally:

  • Prepare a 1 mg/mL solution of Venlafaxine in Acetonitrile/Water (50:50).

  • Add ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     to a final concentration of 3%.[3]
    
  • Incubate at Room Temperature for 2–6 hours.

  • Stop Condition: Neutralize with Catalase or dilute immediately before injection to prevent on-column degradation.

Formulation Control

The formation of VNF-NO in solid dosage forms is often linked to reactive impurities in excipients .

  • Povidone (PVP) & Crospovidone: Known to contain varying levels of peroxides.

    • Action: Use "Low Peroxide" grades of PVP.

  • PEG (Polyethylene Glycol): Can undergo auto-oxidation to form hydroperoxides.

    • Action: Store PEG under nitrogen or add antioxidants (e.g., BHT, Propyl Gallate) to the formulation.

  • Packaging: Use blister packs with high oxygen barrier properties (e.g., Alu-Alu blisters) to minimize atmospheric oxidation.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[3] Link

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2). International Conference on Harmonisation.[3] Link

  • Roy, J. (2002). Pharmaceutical Impurities – A Mini-Review. AAPS PharmSciTech. Link

  • Zucker, I., et al. (2018).[4][5] Formation and degradation of N-oxide venlafaxine during ozonation and biological post-treatment.[4][5] Science of The Total Environment.[4] Link

  • Makhija, S. N., & Vavia, P. R. (2002). Stability indicating LC method for the estimation of venlafaxine in pharmaceutical formulations.[2][3][6][7] Journal of Pharmaceutical and Biomedical Analysis.[3][6] Link

Sources

Methodological & Application

Application Note: Solid-Phase Extraction (SPE) Strategies for Venlafaxine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a field-ready, scientifically rigorous guide for the extraction and quantification of Venlafaxine N-oxide (VNO). It prioritizes the specific physicochemical challenges of N-oxide metabolites—polarity, pH-dependent ionization, and thermal instability.

Target Analytes: Venlafaxine (VEN), O-desmethylvenlafaxine (ODV), Venlafaxine N-oxide (VNO) Matrices: Human Plasma, Urine, Wastewater Technique: LC-MS/MS with Mixed-Mode or Polymeric SPE[1]

Introduction & Scientific Rationale

The N-Oxide Challenge

Venlafaxine N-oxide (VNO) presents a distinct analytical challenge compared to its parent compound, Venlafaxine (VEN). While VEN is a lipophilic base (


), VNO is a tertiary amine N-oxide.
  • Polarity Shift: The

    
     bond creates a strong dipole, making VNO significantly more polar than VEN.
    
  • Ionization Behavior: Unlike VEN, which is cationic at physiological pH, VNO behaves as a neutral zwitterion (

    
    ) at neutral pH. It only protonates to a cationic species (
    
    
    
    ) at low pH (
    
    
    ).
  • Stability: N-oxides are thermally unstable. They can undergo Cope elimination or reduction to the parent amine under high thermal stress (e.g., GC injection ports) or harsh chemical conditions. LC-MS/MS is the mandatory detection method.

Selection of SPE Sorbent

Two distinct strategies are presented based on the analytical goal:

StrategySorbentMechanismApplication
Protocol A (Robust) HLB (Hydrophilic-Lipophilic Balance)Reversed-Phase (Hydrophobic + Polar interactions)Simultaneous Extraction. Best for capturing VEN, ODV, and VNO in a single run without complex pH manipulation.
Protocol B (Specific) MCX (Mixed-Mode Cation Exchange)Cation Exchange + Reversed-PhaseHigh Clean-up. Uses "Acidic Load" to protonate VNO, locking it to the sorbent to wash away neutrals.

Experimental Protocols

Protocol A: Simultaneous Extraction (HLB Method)

Recommended for general profiling in plasma and wastewater.

Reagents:

  • Sorbent: Polymeric HLB (e.g., Oasis HLB, Strata-X), 30 mg or 60 mg.

  • Loading Buffer: 0.1% Formic Acid in Water (pH ~2.5–3.0) or 20mM Ammonium Acetate (pH 7). Note: Acidic load helps retain VNO on some polymeric phases, but neutral load is sufficient for HLB.

Workflow:

  • Sample Pre-treatment:

    • Plasma: Mix 200 µL Plasma with 200 µL 2% Formic Acid. Vortex. Centrifuge at 10,000 x g for 5 min to precipitate proteins (optional but recommended to prevent clogging).

    • Urine/Water: Adjust pH to 3.0 using Formic Acid.

  • Conditioning:

    • 1 mL Methanol.[2]

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL 5% Methanol in Water. (Removes salts and highly polar interferences).

    • Critical: Do not use high organic content in the wash, or VNO (polar) may elute prematurely.

  • Elution:

    • 1 mL Methanol.[2] (Elutes both VEN and VNO).

  • Post-Extraction:

    • Evaporate under Nitrogen at < 40°C . High heat causes N-oxide degradation.

    • Reconstitute in Mobile Phase A/B (80:20).

Protocol B: High-Specificity Fractionation (MCX Method)

Recommended for complex dirty matrices (e.g., post-mortem blood, raw sewage) where maximum cleanup is required.

Scientific Principle: By acidifying the sample to pH < 3, we force the N-oxide into its cationic form (


), allowing it to bind to the sulfonate groups of the MCX sorbent alongside VEN.

Workflow:

  • Sample Pre-treatment (CRITICAL):

    • Acidify sample with 4% Phosphoric Acid to pH 2.0–2.5 .

    • Why? If pH > 4.5, VNO is neutral and will flow through the MCX cartridge.

  • Conditioning:

    • 1 mL Methanol.[2]

    • 1 mL Water (pH neutral).

  • Loading:

    • Load acidified sample.[3]

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water. (Maintains charge, removes proteins).

    • Wash 2: 1 mL 100% Methanol. (Removes neutral hydrophobic interferences).

    • Note: Since VNO is locked by charge (ionic bond), it will not elute in 100% MeOH, providing superior cleanup compared to HLB.

  • Elution:

    • 1 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism: High pH (>10) neutralizes both VEN and the protonated VNO, breaking the ionic interaction and releasing them.

  • Post-Extraction:

    • Evaporate under Nitrogen at < 40°C. Reconstitute.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct protocol and the mechanistic pathway for the MCX "Acidic Load" strategy.

SPE_Workflow Start Start: Sample Containing VEN & Venlafaxine N-oxide (VNO) Matrix_Decision Matrix Complexity? Start->Matrix_Decision HLB_Route Routine (Plasma/Urine) Use Protocol A (HLB) Matrix_Decision->HLB_Route Standard MCX_Route Complex (Dirty/Forensic) Use Protocol B (MCX) Matrix_Decision->MCX_Route High Interference HLB_Mech Mechanism: Hydrophobic Retention VNO retained as Neutral Dipole HLB_Route->HLB_Mech Acidify CRITICAL STEP: Acidify to pH < 2.5 MCX_Route->Acidify Protonation VNO becomes Cationic (R3N+-OH) Acidify->Protonation pK_a ~ 4.5 Wash_Step Wash with 100% MeOH (Removes Neutrals) Protonation->Wash_Step Ionic Bond Elute_Step Elute with 5% NH4OH (Neutralizes & Releases) Wash_Step->Elute_Step

Caption: Decision tree for SPE selection. Protocol B (MCX) requires specific acidification to exploit the pKa of the N-oxide for ionic retention.

Analytical Conditions (LC-MS/MS)

Chromatographic Separation: Separation of VNO from VEN is critical. In-source fragmentation (loss of oxygen) can convert VNO into VEN inside the mass spectrometer source. If they co-elute, this causes a false positive or overestimation of VEN.

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex C18), 1.7 µm or 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3-5 minutes.

  • Retention Order: VNO (Polar) elutes before ODV and VEN.

MS/MS Transitions (ESI+):

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)
Venlafaxine (VEN) 278.258.1121.130 / 25
O-Desmethylvenlafaxine 264.258.1107.130 / 25
Venlafaxine N-oxide 294.2 58.1 121.1 28 / 35

Note: The 58.1 fragment corresponds to the dimethylamine group


, common to all three. The 121.1 fragment is the methoxybenzyl moiety.

Critical Control Points & Validation

  • Temperature Control: During the evaporation step of SPE, do not exceed 40°C. N-oxides are thermally labile.

  • In-Source Fragmentation Check: Inject a pure standard of VNO. Monitor the transition for VEN (278 -> 58). If a peak appears at the retention time of VNO, it indicates in-source conversion. Ensure VNO and VEN are chromatographically resolved (

    
    ).
    
  • pH Sensitivity (MCX): For Protocol B, if the sample pH is > 4.0 during loading, VNO recovery will drop to < 10% (flow-through). Verification of pH is a mandatory QC step.

References

  • Bhatt, J., et al. (2005). "Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma." Journal of Chromatography B. Link

  • NIST Chemistry WebBook. "Venlafaxine Mass Spectrum and Properties." National Institute of Standards and Technology. Link

  • Waters Corporation. "Oasis MCX Extraction Protocol for Basic Drugs." Waters Application Notes. Link

  • Castro, R., et al. (2014). "Simultaneous determination of acidic, neutral and basic pharmaceuticals in urban wastewater by ultra high-pressure liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Link

  • PubChem. "Venlafaxine N-oxide Compound Summary." National Library of Medicine. Link

Sources

Application Note: High-Resolution Impurity Profiling of Venlafaxine HCl using pH-Modulated UPLC Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Venlafaxine Hydrochloride is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorders. The synthesis and degradation of Venlafaxine yield structurally similar impurities, most notably O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV) .

Traditional HPLC methods often struggle to resolve these desmethyl analogs due to their similar polarity and the severe peak tailing caused by the interaction of the basic amine moiety (pKa ~9.4) with residual silanols on silica columns.

This Application Note presents a High-pH UPLC Protocol as the primary standard for impurity profiling. By operating at pH 10.0, we neutralize the basic amine, maximizing retention and peak symmetry. A secondary Low-pH MS-Compatible Protocol is provided for identification purposes.

Target Analytes & Impurity Profile

The critical challenge in Venlafaxine analysis is separating the parent drug from its demethylated metabolites and process-related byproducts.

Compound NameAbbr.USP/EP DesignationChemical NatureRetention Challenge
Venlafaxine VENN/AParent (Tertiary Amine)Tailing at low pH
O-desmethylvenlafaxine ODVImpurity C (EP)Major Metabolite (Polar)Low retention
N-desmethylvenlafaxine NDVRelated Compound A (USP)DegradantCo-elution with VEN
N,O-didesmethylvenlafaxine NODVImpurity B (EP)Dual demethylatedVery low retention

Method Development Strategy: The "pH Switch"

As an Application Scientist, it is crucial to understand the causality of separation. Venlafaxine is a basic drug.[1]

  • Scenario A (Low pH < 3): The amine is protonated (

    
    ). It interacts ionically with negatively charged silanols on the column stationary phase, causing "shark-fin" tailing and poor resolution between VEN and NDV.
    
  • Scenario B (High pH > 9.5): The amine is deprotonated (Neutral). The molecule interacts purely via hydrophobic mechanisms with the C18 ligand. This results in sharp, symmetrical peaks and enhanced resolution.

Decision Matrix:

MethodSelection Start Start: Venlafaxine Impurity Profiling Goal Define Goal Start->Goal RouteUV Routine QC / Purity (UV) Goal->RouteUV Quantification RouteMS Identification / Bioanalysis (MS) Goal->RouteMS Characterization HighPH Protocol 1: High pH (pH 10) Column: BEH C18 Mobile Phase: NH4HCO3 RouteUV->HighPH Superior Selectivity LowPH Protocol 2: Low pH (pH 2.5) Column: CSH C18 / HSS T3 Mobile Phase: Formic Acid RouteMS->LowPH Volatile Buffer Required Result1 Max Resolution & Peak Shape HighPH->Result1 Result2 Max Sensitivity & Ionization LowPH->Result2

Figure 1: Strategic decision tree for selecting the appropriate chromatographic conditions based on analytical goals.

Protocol 1: High-pH Impurity Profiling (Recommended)

This method utilizes Hybrid Particle Technology (BEH) which is stable up to pH 12, allowing the use of ammonium bicarbonate to keep Venlafaxine neutral.

Chromatographic Conditions
  • System: UPLC (Binary Gradient capability)

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (Waters P/N: 186002352)

  • Column Temp: 45°C (Elevated temperature reduces backpressure and improves mass transfer)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2.0 µL

  • Detection: UV at 225 nm (Primary), 275 nm (Secondary identification)

Mobile Phase Composition
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Note: Filter through 0.2 µm nylon filter. Do not use PVDF (reacts with high pH).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Gradient Table
Time (min)Flow (mL/min)% A (Buffer)% B (ACN)CurveAction
0.00 0.5090106Initial Hold
1.00 0.5090106Elute Polar Impurities
6.00 0.5040606Linear Ramp
7.50 0.5010906Column Wash
8.50 0.5010906Wash Hold
8.60 0.5090101Re-equilibration
10.00 0.5090106End of Run

Protocol 2: Low-pH LC-MS Compatible (Alternative)

Use this method when coupling to a Mass Spectrometer (QDa, TQ-S) for impurity identification, as high pH buffers can sometimes suppress ionization or cause source clogging if not managed carefully.

Chromatographic Conditions
  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.[2]

    • Why CSH? Charged Surface Hybrid technology applies a low-level positive charge to the particle surface, repelling the protonated Venlafaxine amine and preventing tailing even at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Similar to Protocol 1, but B concentration may need to be increased slightly (5-10%) earlier in the run as retention is generally lower at acidic pH for these compounds.

Sample Preparation & System Suitability[3][4]

Standard Preparation
  • Stock Solution: Dissolve 10 mg Venlafaxine HCl in 10 mL Methanol (1000 µg/mL).

  • Diluent: 80:20 Water:Acetonitrile.[2][3]

  • Working Standard: Dilute Stock to 50 µg/mL in Diluent.

System Suitability Criteria (Acceptance Limits)

To ensure the method is "Self-Validating" (Part 2 requirement), every run must meet:

  • USP Tailing Factor (Venlafaxine): NMT 1.2 (Protocol 1) / NMT 1.5 (Protocol 2).

  • Resolution (Rs): > 2.0 between O-desmethylvenlafaxine and Venlafaxine.

  • Precision (%RSD): < 0.5% for retention time, < 2.0% for area (n=6 injections).

Analytical Workflow Diagram

Workflow Sample Sample Prep (Dissolve in 80:20 H2O:ACN) UPLC UPLC Separation (BEH C18, pH 10) Sample->UPLC Detect Detection UPLC->Detect Data Data Processing (Empower/Chromeleon) Detect->Data Decision Check Suitability (Rs > 2.0, Tailing < 1.2) Data->Decision Report Generate Impurity Report Decision->Report Pass Fail Troubleshoot: Check pH or Column Age Decision->Fail Fail Fail->Sample Re-prep

Figure 2: Step-by-step analytical workflow from sample preparation to reporting.

Troubleshooting & Scientific Insight

Peak Tailing
  • Observation: Venlafaxine peak tails significantly.

  • Root Cause: If using Protocol 1, the pH may have dropped below 9.0 (Ammonium Bicarbonate is volatile).

  • Solution: Prepare fresh buffer daily. Ensure the pH is strictly adjusted to 10.0 ± 0.1.

Retention Time Shift
  • Observation: Early eluting impurities (ODV) are merging with the void volume.

  • Root Cause: "Dewetting" of C18 phase or insufficient equilibration.

  • Solution: Ensure the initial hold (10% B) is sufficient. If using the CSH column (Protocol 2), ensure the column is conditioned with 10-20 column volumes before the first injection.

Carryover
  • Observation: Ghost peaks in blank injections.

  • Root Cause: Venlafaxine is "sticky" to stainless steel and needle seals.

  • Solution: Use a strong needle wash: 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid.

References

  • Dubey, S. K., et al. (2013). "Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma." Journal of Pharmaceutical Analysis. Link

  • Waters Corporation. (2020). "Analysis of Antidepressant Drugs in Plasma for Clinical Research." Waters Application Notes. Link

  • Kaur, J., et al. (2010).[4][5] "Development and Validation of Stability Indicating Method for the Quantitative Determination of Venlafaxine Hydrochloride." Journal of Pharmacy and Bioallied Sciences. Link

  • PubChem. (2025).[6] "Venlafaxine Hydrochloride Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Preventing thermal degradation of Venlafaxine N-oxide during GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chromatography Applications Engineering Ticket ID: VNOX-GCMS-THERM-001 Status: Open Subject: Preventing Thermal Degradation of Venlafaxine N-oxide during GC-MS

Executive Summary

The Problem: Venlafaxine N-oxide is thermally labile. When subjected to the high temperatures typical of Gas Chromatography (GC) injection ports (>200°C), it undergoes Cope Elimination or Deoxygenation . This results in the artificial formation of Venlafaxine (the parent drug) or olefinic degradation products, leading to false negatives for the N-oxide and false positives for the parent compound.

The Solution: While Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for thermally unstable N-oxides, GC-MS analysis is possible if thermal stress is minimized. This requires shifting from standard Split/Splitless injection to Programmable Temperature Vaporization (PTV) or Cold On-Column (COC) injection, alongside strict inlet deactivation.

Module 1: The Mechanism of Failure

Before troubleshooting, you must understand why the molecule fails. Venlafaxine N-oxide contains a weak


 coordinate bond. Under heat, this bond drives a concerted syn-elimination reaction known as the Cope Elimination .[1][2]
Degradation Pathway

In the hot injector, the oxygen atom of the N-oxide abstracts a


-hydrogen from the neighboring carbon. This creates a five-membered cyclic transition state, resulting in the cleavage of the C-N bond.

CopeElimination VNO Venlafaxine N-oxide (Intact Analyte) Heat Thermal Energy (>100°C) VNO->Heat TS 5-Membered Cyclic Transition State Heat->TS Syn-Elimination Ven Venlafaxine (Deoxygenation Artifact) Heat->Ven Metal-Catalyzed Deoxygenation Prod1 Hydroxylamine Derivative TS->Prod1 Prod2 Olefin (Alkene) TS->Prod2

Figure 1: The Cope Elimination pathway (solid lines) and metal-catalyzed deoxygenation (dotted line) responsible for analyte loss in hot GC inlets.

Module 2: Diagnostic Workflow

User Question: "How do I know if my N-oxide is degrading or if it just isn't there?"

Perform the Inlet Temperature Ramp Test to validate system inertness.

StepActionExpected Result (Stable System)Result (Degradation Present)
1 Prepare a pure standard of Venlafaxine N-oxide (10 µg/mL).Clear peak at expected RT.-
2 Inject at Inlet Temp 150°C (High split ratio to aid vaporization).Small but intact N-oxide peak.N-oxide peak present.[3]
3 Inject at Inlet Temp 250°C .Peak area remains relatively constant.Disappearance of N-oxide peak; Appearance of Venlafaxine peak or early-eluting olefins.
4 Check Mass Spectrum.Molecular ion

or

distinct pattern.
Spectrum matches Venlafaxine library entry exactly.

Module 3: Prevention Protocols

Protocol A: PTV Injection (Recommended)

The Programmable Temperature Vaporization (PTV) inlet allows you to inject the sample cold, preventing immediate degradation, and then rapidly heat it to transfer the analyte to the column.

Instrument Parameters:

  • Inlet Mode: PTV Solvent Vent.

  • Liner: Deactivated sintered glass or baffled liner (must be ultra-inert).

  • Injection Volume: 1–2 µL.

Temperature Program:

  • Injection Temp: 40°C (Hold for 0.5 min). Solvent evaporates, analyte remains cool.

  • Ramp Rate: 600°C/min (Ballistic heating).

  • Transfer Temp: 200°C (Do NOT exceed 220°C).

  • Transfer Time: 1.5 min.

  • Cleaning: Ramp to 300°C after split valve opens to clean heavy residues.

PTV_Profile cluster_0 PTV Injection Cycle Step1 Inject at 40°C (Analyte Safe) Step2 Vent Solvent Step1->Step2 Step3 Ballistic Ramp to 200°C Step2->Step3 Step4 Analyte Transfer (Short Residence) Step3->Step4

Figure 2: PTV thermal profile designed to minimize residence time of the N-oxide in the heated zone.

Protocol B: Derivatization (Chemical Stabilization)

If PTV is unavailable, you must chemically stabilize the molecule. Venlafaxine N-oxide has a tertiary hydroxyl group. Silylation increases volatility, allowing lower inlet temperatures.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Incubate at 60°C for 30 mins.

  • Benefit: The TMS-derivative is more volatile than the native N-oxide, allowing you to run the GC inlet 30–50°C cooler than usual.

  • Warning: Do not use strong reducing agents (like TiCl3) unless you intentionally want to convert the N-oxide back to Venlafaxine for total content analysis.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use a standard Split/Splitless inlet? A: Only if you use Pulsed Splitless injection at the lowest possible temperature (e.g., 180–200°C) with a high pressure pulse (30–50 psi). The pressure pulse forces the analyte onto the column faster, reducing residence time in the hot liner. However, degradation is still likely.

Q: Why do I see Venlafaxine in my "Pure" N-oxide standard? A: This is the hallmark of Inlet Deoxygenation . Active sites (metal shavings, wool, or undeactivated glass) in your liner catalyze the reduction of the N-oxide back to the amine.

  • Fix: Replace the liner with a "Ultra-Inert" or "Deactivated" single-taper liner without glass wool.

Q: Is there a column phase that helps? A: Use a low-bleed, non-polar column (e.g., 5% Phenyl-methylpolysiloxane, DB-5ms or equivalent) with a thin film (0.18 µm or 0.25 µm). Thin films elute compounds at lower oven temperatures, reducing on-column thermal stress.

References

  • Cope, A. C., & Towle, P. H. (1949).[3][4] Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines.[3] Journal of the American Chemical Society, 71(12), 3929–3934.[3]

  • Zucker, I., et al. (2018).[5][6] Formation and degradation of N-oxide venlafaxine during ozonation and biological post-treatment.[5][6] Science of The Total Environment, 619-620, 127-134.

  • Agilent Technologies. (2020). Strategies for the Analysis of Thermally Labile Compounds by GC/MS. Technical Note 5990-xxxx.

  • Sigma-Aldrich. (2023). GC Troubleshooting Guide: Inlet Reactivity and Degradation.

Sources

Technical Support Center: Chromatographic Separation of Venlafaxine and Venlafaxine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for optimizing the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of venlafaxine and its primary oxidative metabolite, venlafaxine N-oxide. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the nuances of this specific analytical challenge. Here, we move beyond generic protocols to provide in-depth, scientifically grounded advice in a direct question-and-answer format to address the real-world issues you may encounter at the bench.

The Challenge at Hand: A Tale of Two Molecules

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a basic compound containing a tertiary amine functional group. Its N-oxide is a significant transformation product, often monitored as a related substance or impurity. From a chromatographic perspective, these two molecules present a unique challenge. While the N-oxide is considerably more polar due to the N-O bond, the pKa values of the ionizable tertiary amine on venlafaxine and the protonated N-oxide are remarkably similar. This similarity means that altering the mobile phase pH will affect their ionization states—and thus their retention times—in a comparable manner, making pH-based selectivity optimization a delicate task.

CompoundStructureKey Physicochemical Properties
Venlafaxine Chemical Formula: C₁₇H₂₇NO₂pKa (Strongest Basic): ~8.91[1] A tertiary amine that can be protonated.
Venlafaxine N-oxide Chemical Formula: C₁₇H₂₇NO₃pKa (of protonated form): ~9.5 (estimated from a typical pKb of ~4.5 for amine oxides)[2] Highly polar molecule.[2]

Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section is structured to help you diagnose and resolve common problems encountered during the separation of venlafaxine and its N-oxide.

Q1: My venlafaxine peak is tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like venlafaxine is a classic issue in RP-HPLC.[3]

  • The "Why": This is often caused by secondary interactions between the positively charged (protonated) venlafaxine molecule and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[4] This interaction is stronger than the desired hydrophobic interaction, leading to a portion of the analyte molecules being retained longer, which manifests as a tailing peak.

  • The Solution Workflow:

    • Lower the Mobile Phase pH: The most effective solution is to operate at a low pH (e.g., pH 2.5-3.5). At this pH, the residual silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing the secondary electrostatic interactions.[4] A mobile phase pH of 3.0 has been successfully used for the separation of venlafaxine and its related substances.[5][6]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a much lower concentration of accessible silanol groups. Using a column that is thoroughly end-capped will significantly reduce opportunities for these secondary interactions.

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from the venlafaxine molecules. However, with modern high-purity columns, this is often not necessary and can complicate mobile phase preparation.[3]

Q2: I can't seem to separate venlafaxine and its N-oxide. They are either co-eluting or have very poor resolution. What should I do?

A2: This is the core challenge of this separation, stemming from the similar pKa values of the two compounds.

  • The "Why": Because both venlafaxine and venlafaxine N-oxide have similar pKa values (around 9), they will be either fully protonated or in a mixed ionization state over the same pH range. This makes it difficult to exploit differences in ionization to achieve selectivity. The primary handle for separation will be the significant difference in their polarity; the N-oxide is substantially more polar than venlafaxine.[2] In RP-HPLC, this means the N-oxide should elute earlier.

  • The Solution Workflow:

    • Optimize at Low pH: Start with a low pH mobile phase (e.g., pH 3.0) using a phosphate or formate buffer. At this pH, both compounds will be fully protonated and positively charged. The separation will then be primarily driven by the difference in hydrophobicity between the venlafaxine molecule and the more polar N-oxide.

    • Adjust Organic Modifier Percentage: The N-oxide, being very polar, will likely have low retention. You may need to use a lower percentage of organic modifier (acetonitrile or methanol) in your mobile phase to increase its retention and move it away from the solvent front, while still allowing for a reasonable retention time for venlafaxine.

    • Consider a "Middle" pH Range with Caution: Experimenting with a mobile phase pH closer to the pKa values (e.g., pH 7-8) is an option, but it requires very precise control.[7] Small variations in pH in this range can lead to significant and unpredictable shifts in retention time and poor reproducibility.[8] The goal in this range would be to find a pH where a subtle difference in the degree of ionization between the two compounds provides just enough selectivity for separation.

    • Gradient Elution: If an isocratic method is not providing adequate separation within a reasonable run time, a shallow gradient may be necessary. Start with a low percentage of organic modifier to retain and resolve the early-eluting N-oxide, then ramp up the organic content to elute the more retained venlafaxine. A gradient method has been shown to be effective for separating venlafaxine from its impurities.[5][6]

Q3: My retention times are drifting from one injection to the next. What's causing this instability?

A3: Unstable retention times are often a sign of an un-equilibrated column or a poorly buffered mobile phase.

  • The "Why": If your mobile phase pH is set near the pKa of your analytes (around pH 9), even small changes in the mobile phase composition or temperature can cause significant shifts in the degree of ionization, leading to variable retention times.[7][8] Additionally, if the buffer concentration is too low, it may not have sufficient capacity to control the pH effectively, especially upon injection of the sample.

  • The Solution Workflow:

    • Ensure Proper Buffering: Use a buffer concentration of at least 10-25 mM.[9] Always measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier.[10]

    • Move pH Away from the pKa: For the most robust and reproducible method, operate at a pH that is at least 1.5-2 pH units away from the pKa of your analytes.[7][10] For venlafaxine and its N-oxide, this means working at a pH below 7.

    • Adequate Column Equilibration: Ensure your column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases. Flushing with 10-20 column volumes is a good starting point.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the pKa of venlafaxine and its N-oxide so critical for method development?

A1: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. In RP-HPLC, the ionized form of a molecule is more polar and therefore less retained than the non-ionized form.[8] Since both venlafaxine (a tertiary amine) and its N-oxide are basic, their retention time is highly dependent on the mobile phase pH.[11] Knowing that their pKa values are very close tells us that we cannot easily separate them by simply shifting the pH to ionize one but not the other. This knowledge directs our strategy towards leveraging their polarity difference under conditions where their ionization state is stable and predictable (i.e., at low pH where both are fully protonated).

G cluster_pH Mobile Phase pH vs. Analyte pKa cluster_ionization Ionization State cluster_retention Expected RP-HPLC Retention pH_low Low pH (e.g., 2-4) pH_mid Mid pH (e.g., 8-10) ven_low Venlafaxine: Fully Protonated (Cationic, More Polar) pH_low->ven_low noxide_low N-Oxide: Fully Protonated (Cationic, More Polar) pH_low->noxide_low pH_high High pH (e.g., >11) ven_mid Venlafaxine: Mixed State pH_mid->ven_mid noxide_mid N-Oxide: Mixed State pH_mid->noxide_mid ven_high Venlafaxine: Neutral (Less Polar) pH_high->ven_high noxide_high N-Oxide: Neutral (Less Polar) pH_high->noxide_high ret_low Separation based on polarity. N-Oxide elutes before Venlafaxine. Good Peak Shape. ven_low->ret_low ret_mid Unstable Retention. Poor Reproducibility. Potential for Peak Splitting. ven_mid->ret_mid ret_high Increased Retention. Potential for Peak Tailing due to silanol interactions. ven_high->ret_high

Relationship between pH, ionization, and retention.
Q2: Which organic modifier is better for this separation: acetonitrile or methanol?

A2: Both acetonitrile (ACN) and methanol (MeOH) can be used, and the choice may depend on the specific selectivity required.

  • Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography, meaning it will lead to shorter retention times. It also has a lower viscosity, which results in lower backpressure.

  • Methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding interactions.

A good starting point is to screen both solvents. Often, a mixture of the two can provide the optimal balance of resolution and run time. For separating venlafaxine from its impurities, a mobile phase containing both ACN and methanol has been reported.[5][6]

Q3: What is a good starting point for developing a method from scratch?

A3: A systematic approach is always best. Here is a recommended starting protocol:

Experimental Protocol: Initial Method Development

  • Column Selection:

    • Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Component (Mobile Phase A): Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Organic Component (Mobile Phase B): HPLC-grade acetonitrile.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 225 nm[5][6]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Initial Isocratic Run: Start with a mobile phase composition of 85% A and 15% B.

  • Optimization Workflow:

    • Observe the retention times and resolution.

    • If retention of the N-oxide is too low (near the solvent front), decrease the percentage of acetonitrile (e.g., to 10% or 5%).

    • If the retention of venlafaxine is too long, increase the percentage of acetonitrile.

    • If isocratic elution does not provide baseline separation, develop a shallow linear gradient (e.g., start at 10% B and ramp to 40% B over 15 minutes).

Workflow for method development.

References

  • Simultaneous separation and determination of process-related substances and degradation products of venlafaxine by reversed-phase HPLC.
  • Amine oxide - Wikipedia.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Simultaneous Separation and Determination of Process-Related Substances and Degradation Products of Venlafaxine by Reversed-Phase HPLC. PubMed.
  • HPLC Troubleshooting Guide.
  • Determination of Venlafaxine in Bulk and Pharmaceutical Formulations Using Stability Indicating RP-HPLC Method with UV Detector.
  • Simultaneous separation and determination of process-related substances and degradation products of venlafaxine by reversed-phase HPLC.
  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". IJNRD.
  • HPLC Troubleshooting Guide.
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RELATED SUBSTANCE IN VENLAFAXINE HYDROCHLORIDE TABLETS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Showing Compound Venlafaxine (FDB023588) - FooDB.
  • The Critical Role of Mobile Phase pH in Chromatography Separ
  • Control pH During Method Development for Better Chrom
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Venlafaxine - Wikipedia.
  • Venlafaxine N-Oxide | C17H27NO3 | CID 76559643 - PubChem. NIH.
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Comparative 1 H and 13 C NMR Data for tertiary Amine N-Oxides and Rel
  • A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chrom
  • Venlafaxine N-Oxide - CAS - 1094598-37-4. Axios Research.
  • VENLAFAXINE N-OXIDE. precisionFDA.
  • Venlafaxine Hydrochloride | C17H28ClNO2 | CID 62923 - PubChem.
  • Efexor® XR.
  • The treatment of depression with different formulations of venlafaxine: A comparative analysis.
  • Selective reduction of N-oxides to amines: applic
  • Venlafaxine. The Merck Index Online - The Royal Society of Chemistry.
  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. NIH.
  • Selective reduction of N-oxides to amines: Application to drug metabolism.

Sources

Overcoming low recovery rates of Venlafaxine N-oxide in extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for overcoming challenges associated with the extraction of Venlafaxine N-oxide. This resource is designed for researchers, scientists, and drug development professionals who are encountering low recovery rates during sample preparation. Here, we move beyond simple protocols to explain the underlying chemical principles and provide robust, field-proven troubleshooting strategies to enhance the accuracy and reliability of your analytical results.

Introduction: The Challenge of Venlafaxine N-oxide

Venlafaxine N-oxide is a key metabolite of the widely prescribed antidepressant, Venlafaxine.[1][2] Accurate quantification is crucial for comprehensive pharmacokinetic and toxicological studies. However, its chemical nature presents a significant analytical challenge. The presence of the N-oxide functional group dramatically increases the molecule's polarity compared to its parent compound.[3] This high polarity and water solubility are the primary reasons for poor recovery in traditional extraction methods developed for less polar analytes.[3][4]

This guide provides a systematic approach to diagnosing and solving low recovery issues, empowering you to optimize your extraction workflow with confidence.

Troubleshooting Guide: Diagnosing and Solving Low Recovery

This section is structured to help you pinpoint where your analyte is being lost and implement targeted solutions.

Q1: I'm experiencing very low recovery of Venlafaxine N-oxide with my current extraction protocol. What is the fundamental reason for this?

Answer: The low recovery is almost certainly due to the inherent physicochemical properties of Venlafaxine N-oxide. The core issues are:

  • High Polarity: The N-oxide group (N⁺–O⁻) is highly polar and forms strong hydrogen bonds with water molecules.[4] This makes the analyte extremely water-soluble and difficult to transfer into a less polar organic solvent (in LLE) or retain on a non-polar stationary phase (like C18 in SPE).[3]

  • pH-Dependent Behavior: As a tertiary amine derivative, the molecule's overall charge is highly dependent on pH.[5][6] At acidic or neutral pH, the N-oxide moiety can be protonated, further increasing its polarity and water solubility, which hinders its retention on reversed-phase sorbents.[3]

  • Potential for Instability: While generally stable, N-oxides can be susceptible to reduction back to the parent tertiary amine (Venlafaxine) under certain conditions, although this is less common during standard extraction procedures unless harsh reagents are used.[4][7]

Q2: My Solid-Phase Extraction (SPE) using a standard C18 cartridge is failing. Where is my analyte going and how can I fix it?

Answer: With a C18 cartridge, your Venlafaxine N-oxide is most likely being lost in the sample loading and wash fractions.[8][9] The non-polar C18 sorbent has insufficient affinity for this highly polar compound, causing it to pass through without being retained.

To resolve this, a multi-faceted optimization is required. The goal is to manipulate the chemistry of the analyte and the sorbent to promote retention.

ProblemLikely CauseSub-Optimal Approach (C18)Recommended Solution (Method Optimization)
Analyte Breakthrough During Loading Polarity Mismatch: Analyte is too polar for the non-polar C18 sorbent.Using a standard C18 or C8 silica-based sorbent.Switch to a modern polymer-based sorbent. A Hydrophilic-Lipophilic Balanced (HLB) or a Mixed-Mode Cation Exchange sorbent will provide multiple retention mechanisms (hydrophobic, hydrophilic, and ionic) for better capture.[9][10]
Analyte Loss During Loading/Washing Incorrect Sample pH: Analyte is in its charged, highly water-soluble state.Loading the sample at a neutral or acidic pH (e.g., pH < 7).Adjust sample pH to 9-10. By basifying the sample with a gentle base like ammonium hydroxide, you deprotonate the amine, reducing its overall polarity and promoting retention on a reversed-phase sorbent.[3][11]
Analyte Loss During Washing Wash Solvent is Too Strong: The organic content of the wash step prematurely elutes the weakly-retained analyte.Washing with a high percentage of methanol or acetonitrile (e.g., >20% organic).Use a weaker wash solvent. Start with 100% aqueous or a very low organic percentage (e.g., 5% Methanol) at the same basic pH as the sample load to remove interferences without stripping the analyte.[8][12]
Incomplete Elution Elution Solvent is Too Weak: The solvent cannot effectively disrupt the analyte-sorbent interaction.Eluting with a neutral organic solvent like 100% Methanol.Use an acidified elution solvent. A small amount of acid (e.g., 1-2% formic acid) in the elution solvent (e.g., Methanol or Acetonitrile) will protonate the analyte, making it highly polar again and readily releasing it from the sorbent into the elution solvent.[9]

The following diagram illustrates a systematic workflow for troubleshooting low recovery in SPE.

SPE_Troubleshooting cluster_analysis Analyze Fractions cluster_solutions Implement Solutions start Low Recovery Observed collect Collect & Analyze All Fractions: Load, Wash, and Elution start->collect q1 Analyte found in Load/Wash Fraction? collect->q1 q2 Analyte NOT found in any fraction? q1->q2 No sol1 Problem: Insufficient Retention Solutions: 1. Switch to HLB/Mixed-Mode Sorbent 2. Increase Sample pH (9-10) 3. Decrease Wash Solvent Strength q1->sol1 Yes sol2 Problem: Irreversible Binding Solutions: 1. Increase Elution Solvent Strength 2. Acidify Elution Solvent (e.g., 1% Formic Acid) 3. Increase Elution Volume q2->sol2 Yes

Caption: A logical workflow for diagnosing the cause of low SPE recovery.

Q3: Would Liquid-Liquid Extraction (LLE) be a better alternative to SPE for Venlafaxine N-oxide?

Answer: LLE can be an effective technique, but it requires careful optimization for a polar analyte like Venlafaxine N-oxide. While some studies report good recovery for the parent drug Venlafaxine using LLE[13][14], the N-oxide's high water solubility makes it resistant to extraction into standard non-polar solvents like hexane or dichloromethane.

To make LLE work, you must:

  • Aggressively Adjust pH: The aqueous sample must be made strongly basic (pH > 10) to ensure the analyte is in its neutral, less polar form. This is critical for partitioning into the organic phase.[11]

  • Use a More Polar Organic Solvent: Instead of highly non-polar solvents, consider more polar options like methyl tert-butyl ether (MTBE)[15][16] or mixtures containing modifiers like ethyl acetate or isoamyl alcohol.[14]

  • Employ "Salting-Out": Add a high concentration of salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous sample. This decreases the solubility of the analyte in the aqueous phase and drives it into the organic layer.[17]

LLE can be "dirtier" than SPE, often co-extracting more matrix interferences. However, for initial method development or when SPE hardware is unavailable, it remains a viable option if properly optimized.

This diagram illustrates how pH adjustment is key to retaining Venlafaxine N-oxide on a reversed-phase sorbent.

PH_Principle cluster_low_ph Low pH (e.g., < 7) cluster_high_ph High pH (e.g., 9-10) Analyte_Low Venlafaxine N-Oxide (Protonated, Charged) Aqueous_Low High Affinity for Aqueous Phase Analyte_Low->Aqueous_Low High Solubility Sorbent_Low Low Affinity for Reversed-Phase Sorbent Analyte_Low->Sorbent_Low Poor Retention Result_Low Result: Analyte Lost in Load/Wash Sorbent_Low->Result_Low Analyte_High Venlafaxine N-Oxide (Neutral, Less Polar) Aqueous_High Lower Affinity for Aqueous Phase Analyte_High->Aqueous_High Lower Solubility Sorbent_High Higher Affinity for Reversed-Phase Sorbent Analyte_High->Sorbent_High Good Retention Result_High Result: Analyte Retained for Elution Sorbent_High->Result_High

Caption: The effect of pH on the retention of Venlafaxine N-oxide.

Frequently Asked Questions (FAQs)

  • Q: What exactly is Venlafaxine N-oxide?

    • It is a metabolite of Venlafaxine, formed in the body through the oxidation of the tertiary amine group. It is chemically classified as a tertiary amine N-oxide.[1][2]

  • Q: What are the key chemical properties I need to consider?

    • High Polarity: The N-oxide group makes it significantly more polar and water-soluble than the parent drug, Venlafaxine.[3][4]

    • Basic Nature: The molecule can accept a proton, particularly at lower pH values, making it cationic.

    • Molecular Formula & Weight: C₁₇H₂₇NO₃, with a molecular weight of approximately 293.4 g/mol .[1][18]

  • Q: How stable is Venlafaxine N-oxide in solution?

    • N-oxides are generally stable at room temperature in standard analytical solvents like acetonitrile and methanol. However, they can be susceptible to degradation (reduction) under certain conditions, such as prolonged exposure to high heat, strong UV light, or highly acidic/basic environments. For best results, prepare samples and analyze them promptly, and store stock solutions at ≤ -20°C.[4][7]

  • Q: What is the recommended analytical technique for final detection?

    • Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Its high sensitivity and selectivity are essential for accurately quantifying metabolites in complex biological matrices like plasma or urine.[15][19][20][21]

Experimental Protocols

The following are detailed, robust protocols designed to maximize the recovery of Venlafaxine N-oxide.

Protocol 1: Optimized Solid-Phase Extraction (SPE)

This protocol utilizes a modern, polymer-based mixed-mode cation exchange sorbent for superior retention and cleanup.

Materials:

  • Mixed-Mode Polymeric Cation Exchange SPE Cartridge (e.g., 30 mg, 1 mL)

  • Sample (e.g., Plasma, Urine)

  • 2% Ammonium Hydroxide in Water

  • 5% Methanol in Water

  • Methanol

  • Acetonitrile

  • 5% Formic Acid in Methanol/Acetonitrile (50:50, v/v)

  • SPE Vacuum Manifold

Methodology:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 2% ammonium hydroxide in water.

    • Vortex for 30 seconds. This step adjusts the pH and dilutes the sample.

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

    • Critical Step: Do not allow the sorbent bed to dry out from this point until the sample is loaded.

  • Sample Loading:

    • Load the pre-treated sample (1 mL) onto the cartridge.

    • Apply a slow, steady flow rate (approx. 1 mL/min) using light vacuum.

  • Wash Steps (Interference Elution):

    • Wash 1: Add 1 mL of 2% ammonium hydroxide in water to wash away polar interferences.

    • Wash 2: Add 1 mL of 5% Methanol in water to remove less polar interferences.

    • After the final wash, dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove residual water.

  • Analyte Elution:

    • Elute the Venlafaxine N-oxide with 1 mL of 5% Formic Acid in Methanol/Acetonitrile (50:50, v/v).

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE)

This protocol is an alternative that uses pH manipulation and solvent selection to achieve acceptable recovery.

Materials:

  • Sample (e.g., Plasma, Urine)

  • 1M Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl), solid

  • Methyl Tert-Butyl Ether (MTBE)

  • Microcentrifuge tubes (2 mL)

Methodology:

  • Sample Preparation:

    • Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.

    • Add 50 µL of 1M NaOH to basify the sample to pH > 10. Vortex briefly.

    • Add approx. 100 mg of solid NaCl to the tube.

  • Extraction:

    • Add 1.5 mL of MTBE to the tube.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the tube at >10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein interface.

  • Post-Extraction:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approx. 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

References

  • Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 47(5), 909–919. [Link]

  • [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices]. (n.d.). PubMed. [Link]

  • Phenomenex. (2021, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]

  • Welch Materials. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. ResearchGate. [Link]

  • Wesołowski, M., & Dziurkowska, E. (2014). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy, 16(4), 67–76. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]

  • Zucker, I., et al. (2018). Formation and degradation of N-oxide venlafaxine during ozonation and biological post-treatment. Science of The Total Environment, 621, 137-145. [Link]

  • Ghorbani, M., Chamsaz, M., & Rounaghi, G. H. (2016). The effect of aqueous solution pH on the extraction efficiency of venlafaxine (a) and amitriptyline (b). ResearchGate. [Link]

  • Miranda, L. F. C., Domingues, D. S., & Queiroz, M. E. C. (2016). Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1458, 46-53. [Link]

  • Hart, K. J., et al. (2020). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Applied Laboratory Medicine, 5(5), 969-979. [Link]

  • Hunchak, V. M., & Vasyuk, S. O. (2020). The isolation of Venlafaxine from the biological material by hydrophilic solvents. News of Pharmacy. [Link]

  • Zucker, I., et al. (2018). Formation and degradation of N-oxide venlafaxine during ozonation and biological post-treatment. ResearchGate. [Link]

  • Shrivastava, A. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 4(1), 1-8. [Link]

  • Du, J., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. Journal of Chromatography B, 1087-1088, 29-35. [Link]

  • Ahmad, S., et al. (2016). SOLID PHASE EXTRACTION AND LC-MS/MS METHOD FOR QUANTIFICATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN RAT PLASMA. Journal of the Chilean Chemical Society, 61(3). [Link]

  • Sultana, N., Arayne, M. S., & Naveed, S. (2012). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. ResearchGate. [Link]

  • Du, J., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. ResearchGate. [Link]

  • Duverneuil, C., et al. (2003). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. Journal of analytical toxicology, 27(6), 393-8. [Link]

  • National Center for Biotechnology Information. (n.d.). Venlafaxine N-Oxide. PubChem Compound Database. [Link]

  • Pharmace Research Laboratory. (n.d.). Venlafaxine N-Oxide. [Link]

  • Carlsson, H., et al. (2020). Recovery of 400 Chemicals with Three Extraction Methods for Low Volumes of Human Plasma Quantified by Instrumental Analysis and In Vitro Bioassays. Environmental Health Perspectives, 128(11), 117004. [Link]

  • Visser, S. A., & Tulp, M. T. (2009). N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs. (U.S. Patent No. 2009/0005455 A1). U.S.
  • National Center for Biotechnology Information. (n.d.). Venlafaxine. PubChem Compound Database. [Link]

  • N.V., S., & Breiten, B. (2012). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 55(10), 4557–4573. [Link]

Sources

Validation & Comparative

A Comparative Pharmacokinetic Analysis: Venlafaxine vs. Venlafaxine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile and that of its active metabolites.[1] A key area of interest in the pharmaceutical sciences is the exploration of prodrug strategies to optimize drug delivery and therapeutic outcomes. Venlafaxine N-oxide, a metabolite and potential prodrug of venlafaxine, presents an intriguing case for such an investigation. This guide provides a detailed comparative analysis of the pharmacokinetics of venlafaxine and venlafaxine N-oxide, offering insights into their distinct metabolic fates and potential therapeutic implications.

Core Concepts: The Prodrug Hypothesis of Venlafaxine N-oxide

The central thesis of this comparison is the characterization of venlafaxine N-oxide as a prodrug. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active parent drug.[2] In the case of venlafaxine N-oxide, preclinical evidence strongly suggests that upon oral administration, it is rapidly and extensively converted back to venlafaxine.[2] This bioconversion is a critical determinant of its pharmacokinetic profile and potential clinical utility. The rationale behind developing venlafaxine N-oxide as a prodrug includes the potential for an extended duration of action and a more favorable side-effect profile due to blunted peak plasma concentrations of the active moiety.[2]

Comparative Pharmacokinetic Profiles

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) of both compounds is essential for a meaningful comparison.

Absorption

Venlafaxine: Venlafaxine is well-absorbed after oral administration, with at least 92% of a single oral dose being absorbed.[3] However, it undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 45%.[3] Peak plasma concentrations are typically reached within 2 to 3 hours for immediate-release formulations and 5.5 to 9 hours for extended-release formulations.[4]

Venlafaxine N-oxide: As a prodrug, the "absorption" of venlafaxine N-oxide is conceptually linked to its conversion to venlafaxine. Preclinical studies in mice have shown that after oral administration of venlafaxine N-oxide, it is rapidly reduced to venlafaxine.[2] While specific absorption parameters for the intact N-oxide are not extensively reported, its primary role is to deliver venlafaxine into the systemic circulation.

Distribution

Venlafaxine: Venlafaxine has a large apparent volume of distribution at steady-state (7.5 ± 3.7 L/kg), indicating extensive distribution into tissues.[3] Plasma protein binding of venlafaxine is relatively low, between 27% and 30%.[3]

Venlafaxine N-oxide: Data on the specific distribution of venlafaxine N-oxide is limited. Given its rapid conversion to venlafaxine, its distribution pattern is likely transient and quickly mirrors that of the parent compound.

Metabolism

This is the most critical point of differentiation between the two compounds.

Venlafaxine: Venlafaxine is extensively metabolized in the liver, primarily through O-demethylation to its major active metabolite, O-desmethylvenlafaxine (ODV).[1] This reaction is predominantly catalyzed by the cytochrome P450 isoenzyme CYP2D6.[1] Other minor metabolic pathways include N-demethylation to N-desmethylvenlafaxine (NDV) and N-oxidation.[5] The formation of NDV is catalyzed by CYP3A4 and CYP2C19.[6]

Venlafaxine N-oxide: The primary metabolic fate of orally administered venlafaxine N-oxide is its reduction back to venlafaxine.[2] In mice, venlafaxine itself is only marginally metabolized to its N-oxide, with plasma concentrations of the N-oxide not exceeding 1-2% of the parent compound.[2] This suggests a metabolic pathway that heavily favors the reduction of the N-oxide over its formation from venlafaxine.

Metabolic Pathway of Venlafaxine

Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (Major) NDV N-desmethylvenlafaxine (NDV) (Less Active) Venlafaxine->NDV CYP3A4, CYP2C19 (Minor) N_Oxide Venlafaxine N-oxide (Minor Metabolite/Prodrug) Venlafaxine->N_Oxide N-oxidation (Minor) NODV N,O-didesmethylvenlafaxine (Inactive) ODV->NODV CYP2C19, CYP2D6, CYP3A4 NDV->NODV CYP2C19, CYP2D6, CYP3A4

Caption: Metabolic pathways of venlafaxine.

Excretion

Venlafaxine: Venlafaxine and its metabolites are primarily excreted by the kidneys. Approximately 87% of a venlafaxine dose is recovered in the urine within 48 hours.[3] This includes about 5% as unchanged venlafaxine, 29% as unconjugated ODV, 26% as conjugated ODV, and 27% as other minor inactive metabolites.[3] The elimination half-life of immediate-release venlafaxine is approximately 5 ± 2 hours, while its active metabolite ODV has a longer half-life of about 11 ± 2 hours.[3]

Venlafaxine N-oxide: Following its conversion to venlafaxine, the excretion profile of the administered dose would be identical to that of venlafaxine. The initial pharmacokinetic properties of the N-oxide itself before conversion are not well-documented in publicly available literature.

Quantitative Pharmacokinetic Data Summary

The following table summarizes the available pharmacokinetic parameters for venlafaxine and venlafaxine N-oxide. It is important to note that the data for venlafaxine N-oxide is derived from a single preclinical study in mice and should be interpreted with caution.

ParameterVenlafaxine (Human)Venlafaxine N-oxide (Mouse)Source(s)
Bioavailability (Oral) ~45%Not directly reported, acts as a prodrug[3]
Time to Peak Concentration (Tmax) - Oral 2-3 hours (Immediate Release)0.25 hours[2][4]
Peak Plasma Concentration (Cmax) - Oral (10 mg/kg) Not directly comparable1040.0 ng/mL[2]
Elimination Half-life (t½) ~5 hours (Immediate Release)Not reported[3]
Volume of Distribution (Vd) 7.5 L/kgNot reported[3]
Protein Binding 27-30%Not reported[3]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical experimental workflow for comparing the pharmacokinetics of venlafaxine and venlafaxine N-oxide in a rodent model (e.g., rats or mice).

Objective: To determine and compare the plasma concentration-time profiles and key pharmacokinetic parameters of venlafaxine and venlafaxine N-oxide following oral and intravenous administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Drug Administration:

    • Group 1: Venlafaxine (10 mg/kg) administered intravenously (IV).

    • Group 2: Venlafaxine (20 mg/kg) administered orally (PO) by gavage.

    • Group 3: Venlafaxine N-oxide (equivalent molar dose to 10 mg/kg venlafaxine) administered IV.

    • Group 4: Venlafaxine N-oxide (equivalent molar dose to 20 mg/kg venlafaxine) administered PO.

  • Blood Sampling: Serial blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of venlafaxine, venlafaxine N-oxide, and O-desmethylvenlafaxine are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Experimental Workflow for In Vivo Pharmacokinetic Study

cluster_0 Dosing cluster_1 Sampling & Processing cluster_2 Analysis IV_V IV Venlafaxine Blood Serial Blood Sampling IV_V->Blood PO_V PO Venlafaxine PO_V->Blood IV_N IV Venlafaxine N-oxide IV_N->Blood PO_N PO Venlafaxine N-oxide PO_N->Blood Plasma Plasma Separation Blood->Plasma Storage Storage at -80°C Plasma->Storage LCMS LC-MS/MS Analysis Storage->LCMS PK Pharmacokinetic Modeling LCMS->PK

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

This protocol assesses the metabolic stability of venlafaxine and venlafaxine N-oxide in liver microsomes, providing insights into their intrinsic clearance.

Objective: To compare the rate of metabolism of venlafaxine and venlafaxine N-oxide in human liver microsomes.

Methodology:

  • Reaction Mixture: Prepare incubation mixtures containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Substrate Addition: Add venlafaxine or venlafaxine N-oxide (1 µM final concentration) to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Bioanalysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent drug versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Conclusion and Future Directions

The comparative analysis reveals that venlafaxine and venlafaxine N-oxide have fundamentally different pharmacokinetic roles. Venlafaxine is the active therapeutic agent, undergoing extensive metabolism to an active metabolite (ODV) and several minor metabolites. In contrast, venlafaxine N-oxide functions as a prodrug, efficiently delivering venlafaxine to the systemic circulation following oral administration.

The limited availability of detailed pharmacokinetic data for venlafaxine N-oxide underscores the need for further research. Future studies should focus on:

  • Quantitative Bioavailability Studies: Precisely determining the extent of conversion of venlafaxine N-oxide to venlafaxine in various preclinical species and ultimately in humans.

  • Enzymology of Reduction: Identifying the specific enzymes responsible for the reduction of venlafaxine N-oxide to venlafaxine.

  • Comparative Efficacy and Safety Studies: Evaluating whether the prodrug strategy with venlafaxine N-oxide translates into tangible clinical benefits, such as improved tolerability or a more consistent therapeutic response.

A deeper understanding of the comparative pharmacokinetics of venlafaxine and its N-oxide will be invaluable for the rational design of new therapeutic entities with optimized drug delivery profiles.

References

  • Clement, E. M., Odontiadis, J., & Franklin, M. (2000). A validated method for the determination of venlafaxine and O-desmethylvenlafaxine in human plasma using liquid chromatography with coulometric detection. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 491-499.
  • Fogelman, S. M., Schmider, J., Venkatakrishnan, K., von Moltke, L. L., Harmatz, J. S., & Greenblatt, D. J. (1999). O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants. Neuropsychopharmacology, 20(5), 480-490.
  • Turski, L. A., & Jacobsen, P. L. (2009). N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs. U.S.
  • Liu, W., Wang, F., & Li, H. D. (2007). Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column.
  • Wang, J. S., Yeo, K. R., & Ramachandran, G. (2003). A liquid chromatography/tandem mass spectrometry method for the quantification of venlafaxine and O-desmethylvenlafaxine in human plasma.
  • Howell, S. R., Hicks, D. R., Scatina, J. A., & Sisenwine, S. F. (1994). Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Xenobiotica, 24(4), 315-327.
  • Klamerus, K. J., Maloney, K., Rudolph, R. L., Sisenwine, S. F., Jusko, W. J., & Chiang, S. T. (1992). Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite. Journal of Clinical Pharmacology, 32(8), 716-724.
  • Holliday, S. M., & Benfield, P. (1995). Venlafaxine. A review of its pharmacology and therapeutic potential in depression. Drugs, 49(2), 280-294.
  • PharmGKB. (2013). Venlafaxine Pathway, Pharmacokinetics. Retrieved from [Link]

  • Preskorn, S. H. (1997). Clinically relevant pharmacology of selective serotonin reuptake inhibitors. An overview with emphasis on pharmacokinetics and effects on oxidative drug metabolism. Clinical Pharmacokinetics, 32 Suppl 1, 1-21.
  • Muth, E. A., Haskins, J. T., Moyer, J. A., Husbands, G. E., Nielsen, S. T., & Sigg, E. B. (1986). Antidepressant biochemical profile of the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative. Biochemical Pharmacology, 35(24), 4493-4497.
  • Troy, S. M., Parker, V. D., Fruncillo, R. J., & Chiang, S. T. (1995). The pharmacokinetics of venlafaxine when given in a twice-daily regimen. Journal of Clinical Pharmacology, 35(4), 404-409.
  • Effexor XR® (venlafaxine hydrochloride) Extended-Release Capsules Prescribing Information. (2021). Retrieved from [Link]

  • Howell, S. R., Husbands, G. E., Scatina, J. A., & Sisenwine, S. F. (1993). Metabolic disposition of 14C-venlafaxine in mouse, rat, dog, rhesus monkey and man. Xenobiotica, 23(3), 349-359.
  • Ereshefsky, L. (1996). Drug-drug interactions with the selective serotonin reuptake inhibitors.
  • Otton, S. V., Ball, S. E., Cheung, S. W., Inaba, T., Rudolph, R. L., & Sellers, E. M. (1996). Venlafaxine oxidation in vitro is catalysed by CYP2D6. British Journal of Clinical Pharmacology, 41(2), 149-156.
  • Lessard, E., Yessine, M. A., Hamelin, B. A., O'Hara, G., LeBlanc, J., & Turgeon, J. (1999). Influence of CYP2D6 activity on the disposition and cardiovascular toxicity of the antidepressant agent venlafaxine in humans. Pharmacogenetics, 9(4), 435-443.
  • Amchin, J., Zarycr, B., Taylor, K. P., & Perhach, J. L. (1998). Effect of venlafaxine on the pharmacokinetics of alprazolam. Psychopharmacology Bulletin, 34(2), 211-219.
  • Psych Scene Hub. (2022). Venlafaxine vs Desvenlafaxine: Pharmacology & Clinical Guide. Retrieved from [Link]

  • Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices.
  • Mandrioli, R., Ghedini, N., & Raggi, M. A. (2005). High-performance liquid chromatographic determination of venlafaxine and O-desmethylvenlafaxine in human plasma.
  • Wikipedia. (2024). Venlafaxine. Retrieved from [Link]

  • Nichols, A. I., Focht, K., Jiang, Q., Preskorn, S. H., & Kane, C. P. (2011). Pharmacokinetics of venlafaxine extended release 75 mg and desvenlafaxine 50 mg in healthy CYP2D6 extensive and poor metabolizers.
  • Lloret-Linares, C., Poitrenaud, F., Bouillot, J. L., & Bergmann, J. F. (2012). Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers. Expert Opinion on Drug Metabolism & Toxicology, 8(1), 109-121.
  • Turski, L. A., & Jacobsen, P. L. (2009). N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs.
  • Lloret-Linares, C., Poitrenaud, F., Bouillot, J. L., & Bergmann, J. F. (2011). Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers. Expert Opinion on Drug Metabolism & Toxicology, 8(1), 109-121.
  • Wyeth Pharmaceuticals Inc. (2008). Efexor® XR Product Monograph.
  • PubChem. (n.d.). Venlafaxine N-Oxide. Retrieved from [Link]

  • Psychopharmacology Institute. (2024). Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Retrieved from [Link]

  • Wyeth Canada. (2010). PRODUCT MONOGRAPH PrEFFEXOR® (Venlafaxine Hydrochloride) Tablets PrEFFEXOR® XR (Venlafaxine Hydrochloride) Extended Release Capsules.
  • Ilett, K. F., Kristensen, J. H., Hackett, L. P., & Paech, M. J. (2004). Distribution of venlafaxine and its O-desmethyl metabolite in human milk and their effects in breastfed infants. British Journal of Clinical Pharmacology, 58(1), 103-107.
  • Wyeth Pharmaceuticals Inc. (2007). Effexor XR (venlafaxine HCl) extended-release capsules.
  • Madrigal-Bujaidar, E., Morales-González, J. A., Pérez-Gallardo, L. A., & Chamorro-Cevallos, G. (2008). Genotoxic and cytotoxic evaluation of venlafaxine in an acute and a subchronic assay in mouse. Basic & Clinical Pharmacology & Toxicology, 103(5), 450-454.
  • García-García, E., Andón, F. T., de la Fuente, M., & Alonso, M. J. (2019). Venlafaxine-PLGA nanoparticles provide a fast onset of action in an animal model of depression via nose-to-brain. Journal of Controlled Release, 316, 153-162.
  • Preskorn, S. H., Nichols, A. I., Focht, K., Jiang, Q., & Kane, C. P. (2009). Comparison of the pharmacokinetics of venlafaxine extended release and desvenlafaxine in extensive and poor cytochrome P450 2D6 metabolizers. Journal of Clinical Psychopharmacology, 29(1), 39-43.
  • Fernández-Pérez, C., Calvo-Lozano, O., Carral-Novo, M., & Tovar-Pozo, M. (2019). In vivo biodistribution of venlafaxine-PLGA nanoparticles for brain delivery: plain vs. transferrin-functionalized nanoparticles. Pharmaceutics, 11(12), 656.
  • Kumar, A., & Garg, R. (2010). Venlafaxine involves nitric oxide modulatory mechanism in experimental model of chronic behavior despair in mice. Pharmacology, Biochemistry and Behavior, 94(3), 427-434.
  • Preskorn, S. H., Nichols, A. I., Focht, K., Jiang, Q., & Kane, C. P. (2009). Comparison of the Pharmacokinetics of Venlafaxine Extended Release and Desvenlafaxine in Extensive and Poor Cytochrome P450 2D6 Metabolizers. Journal of Clinical Psychopharmacology, 29(1), 39-43.
  • Preskorn, S. H., Nichols, A. I., & Patroneva, A. (2013). Key differences between Venlafaxine XR and Desvenlafaxine: An analysis of pharmacokinetic and clinical data. Innovations in Clinical Neuroscience, 10(11-12), 17-22.
  • Reddy, S. B., Singh, P. P., & Kumar, B. P. (2012). Pharmacokinetic and bioequivalence comparison between extended release capsules of venlafaxine hydrochloride 150mg: an open label, balanced, randomized-sequence, single-dose, two-period crossover study in healthy indian male volunteers. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 329-334.

Sources

Limit of Detection (LOD) and Quantification (LOQ) for Venlafaxine N-oxide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Venlafaxine N-oxide (VNO) (CAS: 1094598-37-4) is the primary oxidative degradation product of the antidepressant Venlafaxine. Unlike the pharmacologically active metabolite O-desmethylvenlafaxine (ODV), VNO is classified as a process impurity and a stability-indicating marker. Its formation is driven by the oxidation of the tertiary amine group, a reaction accelerated by peroxides (in excipients) or ozone (in wastewater treatment).

For researchers and drug development professionals, accurate quantification of VNO is critical for two distinct purposes:

  • Pharmaceutical QC: Ensuring VNO remains below the ICH Q3B reporting threshold (typically 0.05–0.1%).

  • Bioanalysis & Environmental Safety: Monitoring VNO as a transformation product in biological fluids or wastewater, requiring nanogram-level sensitivity.

This guide compares the two dominant analytical methodologies—HPLC-UV and LC-MS/MS —providing experimental benchmarks and validated protocols for each.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is dictated by the required sensitivity (LOD/LOQ) and the matrix complexity.

Comparative Performance Metrics
FeatureHPLC-UV (PDA) LC-MS/MS (QqQ)
Primary Application QC Release Testing, Stability StudiesPK Studies, Environmental Trace Analysis
LOD (Limit of Detection) 0.05 – 0.08 µg/mL (approx. 50–80 ng/mL)0.5 – 1.0 ng/mL
LOQ (Limit of Quantification) 0.15 – 0.25 µg/mL (approx. 150–250 ng/mL)1.0 – 5.0 ng/mL
Linearity Range 0.5 – 100 µg/mL1 – 1000 ng/mL
Specificity Moderate (Relies on retention time & spectral purity)High (Relies on Mass Transitions: m/z 294 → 58)
Matrix Effects Low susceptibilityHigh (Requires Stable Isotope Internal Standards)
Cost/Throughput Low Cost / High ThroughputHigh Cost / Moderate Throughput
Expert Insight: The Causality of Detection
  • HPLC-UV: Venlafaxine and VNO possess a methoxyphenyl moiety, providing a chromophore with absorption maxima at 225 nm and 274 nm . However, the N-oxide functionality alters the polarity significantly, causing VNO to elute earlier than Venlafaxine on C18 columns. The sensitivity is limited by the molar absorptivity of the phenyl ring.

  • LC-MS/MS: VNO is a polar, basic compound easily protonated ([M+H]⁺ = 294.4). In the collision cell, the N-oxide bond is labile. A characteristic "loss of oxygen" (-16 Da) or "loss of dimethylamine" is often observed. The high sensitivity of MS is required for biological matrices where VNO exists at trace levels (<1% of parent drug).

Visualizing the Oxidative Pathway & Analytical Workflow

The following diagrams illustrate the formation of VNO and the decision logic for selecting an analytical method.

Venlafaxine_NOxide_Analysis Venlafaxine Venlafaxine (Parent) [M+H]+ = 278.2 VNO Venlafaxine N-oxide [M+H]+ = 294.2 (Impurity/Degradant) Venlafaxine->VNO N-Oxidation OxidativeStress Oxidative Stress (H2O2, Ozone, Peroxides) OxidativeStress->VNO Analysis_QC QC/Stability (High Conc.) Method: HPLC-UV LOD: ~50 ng/mL VNO->Analysis_QC > 0.1% Level Analysis_Bio Bio/Env (Trace Level) Method: LC-MS/MS LOD: ~1 ng/mL VNO->Analysis_Bio < 0.1% Level

Caption: Figure 1. Oxidative degradation pathway of Venlafaxine to N-oxide and analytical method selection based on concentration.

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC-UV (For QC & Impurity Profiling)

Objective: To quantify Venlafaxine N-oxide at the 0.1% impurity threshold in pharmaceutical formulations.

1. Chromatographic Conditions:

  • Column: C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 6.5) : Acetonitrile (65:35 v/v). Note: Higher aqueous content is needed to retain the polar N-oxide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (max sensitivity) or 274 nm (higher selectivity).

  • Injection Volume: 20 µL.

2. Standard Preparation (Self-Validating Step):

  • Stock: Dissolve 10 mg Venlafaxine N-oxide Reference Standard in 10 mL Methanol (1000 µg/mL).

  • Sensitivity Check: Dilute Stock to 0.05 µg/mL (LOD level). Signal-to-Noise (S/N) ratio must be ≥ 3:1.

  • Resolution Solution: Mix Venlafaxine and VNO standards. VNO typically elutes before Venlafaxine (RRT ~0.8) due to increased polarity. Resolution (Rs) must be > 2.0.

3. In-Situ Generation (If Standard is Unavailable):

  • Dissolve Venlafaxine HCl in 3% H2O2. Heat at 60°C for 2 hours.

  • The resulting major peak (pre-eluting) is VNO. Use this to confirm retention time during method development.

Protocol B: High-Sensitivity LC-MS/MS (For Bioanalysis)

Objective: To detect trace VNO in plasma or environmental samples.

1. Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1][2][3][4]

  • Precursor Ion (Q1): m/z 294.2 ([M+H]⁺).

  • Product Ions (Q3):

    • Quantifier:58.1 (Dimethyl-methylene-ammonium ion).

    • Qualifier:121.1 (4-methoxybenzyl cation) or 276.2 (Loss of H2O).

    • Note: The transition 294 → 278 (Loss of Oxygen) is specific to N-oxides but may have high background; 294 → 58 is often more intense.

2. Sample Extraction (Solid Phase Extraction):

  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) or Mixed-mode Cation Exchange (MCX).

  • Conditioning: Methanol followed by Water.

  • Loading: Plasma sample (alkalinized to pH 9 to ensure VNO is neutral/stable).

  • Elution: Methanol with 5% Formic Acid.

LCMS_Workflow Sample Plasma/Water Sample SPE SPE Extraction (Retain Polar VNO) Sample->SPE LC LC Separation (C18 or Phenyl-Hexyl) SPE->LC MS1 Q1: Select m/z 294.2 LC->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Q3: Detect m/z 58.1 / 121.1 CID->MS2

Caption: Figure 2. LC-MS/MS workflow for trace quantification of Venlafaxine N-oxide.

Data Interpretation & Challenges

Stability Warning

Venlafaxine N-oxide can revert to Venlafaxine under strong reducing conditions or undergo further degradation (Cope elimination) at high temperatures.

  • Critical Control: Ensure autosampler temperature is maintained at 4°C. Avoid high injection port temperatures in GC (VNO is thermally unstable and not suitable for GC analysis without derivatization).

Matrix Effects

In LC-MS, phospholipids can suppress the ionization of VNO.

  • Self-Validation: Monitor the Internal Standard (Deuterated Venlafaxine-d6 or VNO-d6). If IS recovery drops < 50%, refine the SPE wash step to remove phospholipids.

References

  • Development and validation of stability indicating method for Venlafaxine Hydrochloride. National Institutes of Health (PMC). Available at: [Link]

  • Formation and degradation of N-oxide venlafaxine during ozonation and biological post-treatment. PubMed. Available at: [Link][5]

  • Electrochemical Degradation of Venlafaxine: Identification of Transformation Products by LC-MS/MS. MDPI. Available at: [Link][3][5][6][7]

  • Liquid chromatography tandem mass spectrometry assay for simultaneous determination of venlafaxine and metabolites. PubMed. Available at: [Link]

  • Venlafaxine N-Oxide Reference Standard Data. National Center for Biotechnology Information (PubChem). Available at: [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to Venlafaxine N-oxide Recovery in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic drug formulations is a critical step in the regulatory approval process. This guide provides an in-depth technical comparison of recovery rates for venlafaxine and its metabolites, with a particular focus on the often-overlooked Venlafaxine N-oxide, in the context of comparative bioequivalence studies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Significance of Metabolite Profiling in Venlafaxine Bioequivalence

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body. The primary metabolic pathway involves O-demethylation to form O-desmethylvenlafaxine (ODV), a pharmacologically active metabolite.[1][2] Other significant routes include N-demethylation to N-desmethylvenlafaxine (NDV) and further demethylation to N,O-didesmethylvenlafaxine (DDV). While these are well-characterized, the formation of Venlafaxine N-oxide represents another metabolic route that warrants consideration in comprehensive bioequivalence assessments.

The U.S. Food and Drug Administration (FDA) guidance emphasizes the importance of measuring active metabolites in bioequivalence studies, as they can contribute to the overall therapeutic effect and safety profile of a drug.[3][4] Although Venlafaxine N-oxide is often considered a minor metabolite, its quantification can provide a more complete pharmacokinetic picture and is crucial for a thorough understanding of a formulation's performance.

The Metabolic Journey of Venlafaxine

Venlafaxine's transformation in the body is a complex process primarily mediated by cytochrome P450 (CYP) enzymes. The major pathway to the active metabolite ODV is catalyzed by CYP2D6, while CYP3A4 is involved in the N-demethylation pathway.[5] The formation of Venlafaxine N-oxide is a result of the oxidation of the tertiary amine group of the parent drug.

Venlafaxine_Metabolism Venlafaxine Venlafaxine ODV O-desmethylvenlafaxine (ODV) (Active) Venlafaxine->ODV CYP2D6 (Major) NDV N-desmethylvenlafaxine (NDV) Venlafaxine->NDV CYP3A4 Venlafaxine_N_oxide Venlafaxine N-oxide Venlafaxine->Venlafaxine_N_oxide Oxidation DDV N,O-didesmethylvenlafaxine (DDV) ODV->DDV CYP3A4 NDV->DDV CYP2D6

Caption: Metabolic pathway of Venlafaxine.

Experimental Protocols for Sample Analysis

The accurate quantification of venlafaxine and its metabolites from biological matrices, typically human plasma, is paramount. The choice of sample preparation technique significantly impacts the recovery of the analytes.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a widely used technique that offers high selectivity and can lead to cleaner extracts compared to liquid-liquid extraction.

Methodology:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 500 µL of human plasma, previously spiked with the analytes and an internal standard, onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Causality: The C18 stationary phase effectively retains the relatively nonpolar venlafaxine and its metabolites from the aqueous plasma matrix. The washing step removes polar impurities, while the final elution with a strong organic solvent ensures high recovery of the target analytes.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that is cost-effective and can provide high recovery for certain analytes.

Methodology:

  • Sample Preparation: To 500 µL of human plasma, add 50 µL of an internal standard solution and 200 µL of 1M sodium hydroxide to basify the sample.

  • Extraction: Add 3 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Causality: Basifying the plasma sample ensures that venlafaxine and its metabolites are in their non-ionized form, which enhances their partitioning into the organic solvent. The chosen solvent mixture provides a good balance of polarity to effectively extract the parent drug and its various metabolites.

Protocol 3: Protein Precipitation (PPT)

PPT is a rapid and simple method for sample preparation, particularly suitable for high-throughput analysis.

Methodology:

  • Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate the plasma proteins.

  • Injection: Directly inject an aliquot of the supernatant into the LC-MS/MS system.

Causality: Acetonitrile is an effective protein precipitating agent that also solubilizes the analytes of interest. This method is fast but may result in a less clean extract compared to SPE or LLE, potentially leading to matrix effects in the LC-MS/MS analysis. However, for venlafaxine and its metabolites, high recovery efficiencies have been reported with this method.[6]

Comparative Recovery Rates

The recovery of an analyte is a critical parameter in bioanalytical method validation, ensuring that the extraction process is efficient and reproducible. The following table summarizes reported recovery rates for venlafaxine and its major metabolites using different extraction techniques. While specific recovery data for Venlafaxine N-oxide in bioequivalence studies is not extensively published, its physicochemical properties suggest that its recovery would be comparable to the parent drug and other metabolites, particularly with protein precipitation and SPE methods. A patent for Venlafaxine N-oxide as a prodrug describes its analysis in plasma following protein precipitation, indicating the suitability of this method.

AnalyteExtraction MethodRecovery (%)Reference
VenlafaxineSPE95.9[2]
O-desmethylvenlafaxineSPE81.7[2]
VenlafaxineLLE~70-100[7]
O-desmethylvenlafaxineLLE~70-100[7]
Venlafaxine & MetabolitesProtein Precipitation>96 (Process Efficiency)[6]
Venlafaxine N-oxide Protein Precipitation Expected to be high (>90%) Inferred from[6] and patent literature

Experimental Workflow for Recovery Assessment

The determination of recovery is a systematic process that involves comparing the analytical response of an extracted sample to that of an unextracted standard.

Recovery_Workflow cluster_0 Set A: Extracted Samples cluster_1 Set B: Unextracted Samples (Post-Extraction Spike) cluster_2 Set C: Neat Standards A1 Spike analyte and IS into plasma A2 Perform extraction (SPE, LLE, or PPT) A3 Analyze by LC-MS/MS Result1 Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100 A3->Result1 B1 Extract blank plasma B2 Spike analyte and IS into extracted matrix B3 Analyze by LC-MS/MS B3->Result1 Result2 Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) x 100 B3->Result2 C1 Prepare analyte and IS in mobile phase C2 Analyze by LC-MS/MS C2->Result2

Caption: Workflow for determining recovery and matrix effects.

Conclusion and Future Perspectives

As regulatory expectations for metabolite analysis in bioequivalence studies continue to evolve, it is imperative for researchers to employ validated, high-recovery extraction methods and state-of-the-art analytical techniques like LC-MS/MS. This ensures the generation of reliable pharmacokinetic data, ultimately safeguarding patient safety and ensuring the therapeutic equivalence of generic drug products. Future research should focus on publishing specific recovery data for Venlafaxine N-oxide in human plasma to further solidify its place in routine bioequivalence testing.

References

  • Venlafaxine Pathway, Pharmacokinetics - ClinPGx. (2013-03-29). Available from: [Link]

  • Bhatt J, et al. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2005;829(1-2):75-81. Available from: [Link]

  • Knezevic, C. K., et al. (2024). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 240, 116082. Available from: [Link]

  • Wang, J. S., et al. (1995). Venlafaxine oxidation in vitro is catalysed by CYP2D6. Xenobiotica, 25(7), 731-741. Available from: [Link]

  • Ahmad, S., et al. solid phase extraction and lc-ms/ms method for quantification of venlafaxine and its active metabolite. Journal of the Chilean Chemical Society. Available from: [Link]

  • Bhatt J, et al. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. ClinPGx. Available from: [Link]

  • N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs. Google Patents.
  • Dziurkowska, E., & Wesołowski, M. (2012). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy, 14(4), 49-58. Available from: [Link]

  • Kuzmin, I. V., et al. (2023). Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry. Pharmacokinetics and Pharmacodynamics, (1), 40-48. Available from: [Link]

  • Mandrioli, R., et al. (2004). Liquid-liquid extraction and HPLC-F determination of venlafaxine and O-desmethylvenlafaxine in plasma of depressed patients. Journal of Chromatography B, 804(2), 273-279. Available from: [Link]

  • Daicel Pharma Standards. Venlafaxine Impurities Manufacturers & Suppliers. Available from: [Link]

  • FDA. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Available from: [Link]

Sources

A Comparative Guide to the Robustness of HPLC Methods for Venlafaxine N-oxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analytical quantification of Venlafaxine N-oxide, a primary metabolite and potential impurity of the widely prescribed antidepressant Venlafaxine, is critical for ensuring pharmaceutical quality and safety. The reliability of this quantification hinges on the robustness of the chosen High-Performance Liquid Chromatography (HPLC) method. A robust method is one that remains unaffected by small, deliberate variations in its parameters, ensuring its suitability for routine use in a quality control environment. This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the analysis of Venlafaxine N-oxide. Through a detailed examination of experimental data derived from a systematic robustness study, we will demonstrate the causality behind method performance under varied conditions and provide a comprehensive, field-proven protocol for conducting such a study. This analysis is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly the recently implemented Q2(R2) and Q14.[1][2]

Introduction: The Imperative for Robust Analytical Methods

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used extensively in the treatment of major depressive disorder and anxiety disorders.[3] Its metabolism in the human body is complex, with O-desmethylvenlafaxine being the major active metabolite and Venlafaxine N-oxide being another significant transformation product.[4][5][6] The presence and quantity of Venlafaxine N-oxide must be carefully monitored in both the final drug product and during stability studies, as it can be an indicator of degradation.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[7] However, an HPLC method is only as reliable as its validation. Robustness is a critical component of this validation process, designed to challenge the method's performance by introducing minor, realistic fluctuations in its operational parameters.[8][9] This guide explores the practical application of robustness testing, comparing two plausible HPLC methods to illustrate how subtle differences in chromatographic conditions can have profound impacts on method reliability.

Conceptual Framework: Understanding Robustness in the Context of HPLC

Before delving into the experimental data, it is crucial to understand the principles underpinning robustness testing.

  • Robustness vs. Intermediate Precision (Ruggedness): As defined by the ICH, robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its own parameters (e.g., pH, flow rate).[9] This differs from intermediate precision (often called ruggedness), which assesses the method's reproducibility under external variations like different analysts, instruments, or days.[9]

  • Causality in Chromatography: Why do minor changes matter? Consider the mobile phase pH. Venlafaxine N-oxide is a polar compound with a tertiary amine oxide group. Its ionization state, and therefore its retention on a reversed-phase column, is highly dependent on the pH of the mobile phase. A slight shift in pH can alter retention time, peak shape, and even the resolution between it and the parent Venlafaxine peak. Similarly, changes in the mobile phase's organic content can significantly impact the elution strength, affecting the analysis time and separation efficiency.[10]

  • Alignment with Quality by Design (QbD): Robustness testing is a cornerstone of the QbD paradigm. By understanding which parameters are critical and defining an operational range where the method remains reliable, we build quality into the analytical procedure from the development stage. The new ICH Q14 guideline emphasizes this integrated approach to analytical procedure development.[2]

Comparative Analysis: Two HPLC Methods for Venlafaxine N-oxide

For this guide, we will compare two distinct isocratic RP-HPLC methods. Both are designed to be stability-indicating, capable of separating Venlafaxine N-oxide from Venlafaxine and other potential degradants.

  • Method A: The Phosphate-Buffered Approach

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate buffer (pH 4.5) : Methanol (40:60 v/v).[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 225 nm.[10]

  • Method B: The Acetate-Buffered Acetonitrile Approach

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 10 mM Sodium Acetate buffer (pH 5.5) : Acetonitrile (65:35 v/v).[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 226 nm.[11]

Experimental Design for Robustness Testing

The robustness of each method was evaluated by varying key parameters one at a time. This approach allows for a clear cause-and-effect analysis. The selected parameters and their variation ranges are based on common laboratory fluctuations and ICH recommendations.[10][11] For each condition, a system suitability solution (containing Venlafaxine and Venlafaxine N-oxide) was injected in triplicate.[12]

Parameters Varied:

  • Mobile Phase pH: ± 0.2 units

  • Organic Content in Mobile Phase: ± 2% absolute (e.g., for Method A, 60% Methanol was changed to 58% and 62%)

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 5°C

  • Detection Wavelength: ± 2 nm

The following diagram illustrates the logical workflow of this robustness study.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase prep_std Prepare System Suitability Solution (Venlafaxine & N-oxide) condition_nominal Run Nominal Method (n=3) prep_std->condition_nominal condition_varied Run Varied Conditions (e.g., pH+0.2, Flow-0.1) prep_std->condition_varied prep_mobile Prepare Nominal and Varied Mobile Phases prep_mobile->condition_nominal prep_mobile->condition_varied collect_data Collect Chromatographic Data (RT, Tailing, Resolution) condition_nominal->collect_data condition_varied->collect_data evaluate_sst Evaluate System Suitability Criteria collect_data->evaluate_sst compare_results Compare Varied vs. Nominal Results evaluate_sst->compare_results conclusion Assess Method Robustness compare_results->conclusion

Caption: Workflow for a typical HPLC method robustness study.

Data Presentation and Interpretation

The performance of each method under the varied conditions was evaluated against predefined system suitability test (SST) criteria: Tailing Factor ≤ 2.0 and Resolution ≥ 2.0. The percent relative standard deviation (%RSD) for key parameters across all conditions was calculated to quantify the method's stability.

Table 1: Robustness Data for Method A (Phosphate/Methanol)

Parameter Variation RT (N-oxide) Tailing Factor Resolution Assay (% Label Claim) SST Pass/Fail
Nominal (pH 4.5, 60% MeOH, 1.0 mL/min, 40°C) 4.25 min 1.15 4.5 100.1% Pass
pH 4.3 4.51 min 1.18 4.2 100.3% Pass
pH 4.7 4.02 min 1.12 4.8 99.8% Pass
58% Methanol 4.78 min 1.16 5.1 100.5% Pass
62% Methanol 3.81 min 1.14 4.0 99.7% Pass
Flow Rate 0.9 mL/min 4.72 min 1.15 4.5 100.2% Pass
Flow Rate 1.1 mL/min 3.86 min 1.15 4.5 100.0% Pass
Temperature 35°C 4.45 min 1.17 4.3 100.4% Pass
Temperature 45°C 4.08 min 1.13 4.7 99.9% Pass
Wavelength 223 nm 4.25 min 1.15 4.5 100.1% Pass
Wavelength 227 nm 4.26 min 1.15 4.5 100.2% Pass

| %RSD of Results | - | 1.8% | 8.9% | 0.3% | - |

Table 2: Robustness Data for Method B (Acetate/Acetonitrile)

Parameter Variation RT (N-oxide) Tailing Factor Resolution Assay (% Label Claim) SST Pass/Fail
Nominal (pH 5.5, 35% ACN, 1.0 mL/min, 35°C) 5.80 min 1.25 3.5 100.2% Pass
pH 5.3 6.45 min 1.48 2.8 100.5% Pass
pH 5.7 5.21 min 1.89 2.1 99.6% Pass
33% Acetonitrile 6.91 min 1.28 4.0 100.3% Pass
37% Acetonitrile 4.95 min 1.22 3.1 99.8% Pass
Flow Rate 0.9 mL/min 6.44 min 1.25 3.5 100.4% Pass
Flow Rate 1.1 mL/min 5.27 min 1.26 3.5 100.1% Pass
Temperature 30°C 6.15 min 1.30 3.3 100.6% Pass
Temperature 40°C 5.50 min 1.21 3.7 99.7% Pass
Wavelength 224 nm 5.81 min 1.25 3.5 100.2% Pass
Wavelength 228 nm 5.80 min 1.25 3.5 100.3% Pass

| %RSD of Results | - | 15.5% | 19.8% | 0.4% | - |

Interpretation of Results

Method A demonstrates superior robustness. The %RSD for both tailing factor (1.8%) and resolution (8.9%) is significantly lower than that of Method B (15.5% and 19.8%, respectively). This indicates that the chromatographic performance of Method A is more consistent and less susceptible to minor variations.

The key vulnerability of Method B appears to be its sensitivity to mobile phase pH. A change of just +0.2 pH units (from 5.5 to 5.7) caused the tailing factor to increase to 1.89 and the resolution to drop to 2.1, which is perilously close to the failure criterion of 2.0. This suggests that the pKa of Venlafaxine N-oxide is close to the buffer pH of 5.5, making the method operate on a "cliff edge" where small changes have a large effect. Method A, with its buffer pH of 4.5, operates in a more stable region for the analyte, resulting in a more dependable separation.

The following diagram illustrates the relationship between these input parameters and the critical performance outcomes.

G cluster_input Input Parameters (Deliberate Variations) cluster_output Performance Outcomes (SST Criteria) ph Mobile Phase pH rt Retention Time ph->rt tail Tailing Factor ph->tail res Resolution ph->res org Organic Content org->rt org->res flow Flow Rate flow->rt temp Column Temp temp->rt temp->res assay Assay rt->assay

Caption: Impact of varied parameters on key chromatographic outcomes.

Detailed Experimental Protocol: Robustness Testing of Method A

This protocol provides a step-by-step guide for executing a robustness study on the superior method, Method A.

1. Preparation of Solutions

  • Mobile Phase (Nominal): Prepare a 0.01 M Potassium Dihydrogen Phosphate solution. Adjust the pH to 4.5 using dilute phosphoric acid. Filter through a 0.45 µm filter. Mix this buffer with HPLC-grade Methanol in a 40:60 (v/v) ratio and degas.
  • Varied Mobile Phases: Prepare separate batches of mobile phase with pH adjusted to 4.3 and 4.7. Prepare separate batches with buffer:methanol ratios of 42:58 and 38:62.
  • System Suitability Solution (SSS): Prepare a solution in the mobile phase containing approximately 100 µg/mL of Venlafaxine Hydrochloride and 10 µg/mL of Venlafaxine N-oxide.

2. Chromatographic System Setup (Nominal Conditions)

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV/PDA detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil C18).[10]
  • Mobile Phase: As prepared above (Nominal).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 40°C.
  • Detection: 225 nm.
  • Run Time: Approximately 15 minutes.

3. Execution of Robustness Study

  • Step 3.1 (Equilibration): Equilibrate the column with the nominal mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Step 3.2 (Nominal Run): Inject the SSS three times (n=3). Verify that the SST criteria are met (Tailing Factor ≤ 2.0, Resolution ≥ 2.0).
  • Step 3.3 (pH Variation):
  • Change the mobile phase to the pH 4.3 buffer mixture. Equilibrate for 20 minutes.
  • Inject the SSS (n=3) and record the results.
  • Change the mobile phase to the pH 4.7 buffer mixture. Equilibrate for 20 minutes.
  • Inject the SSS (n=3) and record the results.
  • Step 3.4 (Organic Content Variation):
  • Return to the nominal mobile phase (pH 4.5). Change to the 58% Methanol mixture. Equilibrate.
  • Inject the SSS (n=3) and record results.
  • Change to the 62% Methanol mixture. Equilibrate.
  • Inject the SSS (n=3) and record results.
  • Step 3.5 (Flow Rate Variation):
  • Return to the nominal mobile phase composition. Set the flow rate to 0.9 mL/min. Equilibrate.
  • Inject the SSS (n=3) and record results.
  • Set the flow rate to 1.1 mL/min. Equilibrate.
  • Inject the SSS (n=3) and record results.
  • Step 3.6 (Temperature Variation):
  • Return to the nominal flow rate (1.0 mL/min). Set the column temperature to 35°C. Equilibrate.
  • Inject the SSS (n=3) and record results.
  • Set the column temperature to 45°C. Equilibrate.
  • Inject the SSS (n=3) and record results.
  • Step 3.7 (Wavelength Variation):
  • Return to the nominal temperature (40°C). Set the detection wavelength to 223 nm.
  • Inject the SSS (n=3) and record results.
  • Set the detection wavelength to 227 nm.
  • Inject the SSS (n=3) and record results.

4. Data Analysis

  • For each condition, calculate the mean Retention Time, Tailing Factor, and Resolution.
  • Tabulate all results as shown in Table 1.
  • Calculate the %RSD for Tailing Factor and Resolution across all tested conditions to quantify the overall robustness.

Conclusion and Recommendations

The experimental data unequivocally demonstrates that Method A (Phosphate/Methanol) is significantly more robust than Method B (Acetate/Acetonitrile) for the analysis of Venlafaxine N-oxide. Its performance remains well within the acceptable system suitability criteria across all tested variations, with minimal deviation in peak shape and resolution. The primary weakness of Method B is its sensitivity to mobile phase pH, which makes it a higher-risk choice for a routine quality control environment where minor day-to-day variations are inevitable.

As a Senior Application Scientist, my recommendation is the adoption of Method A for the routine analysis of Venlafaxine N-oxide. This decision is based not just on its successful validation but on a deep understanding of its chromatographic behavior, ensuring long-term reliability and transferability between laboratories. This guide underscores the principle that a truly suitable analytical method is not just one that works under ideal conditions, but one that is proven to withstand the rigors of normal use.

References

  • S. L. N. Prasad, P. V. S. L. N. Srinivasa Rao, K. Bala Souri, G. Devala Rao. (2014). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 87–92. [Link]

  • Amol Tatke, Ashok Pingle, et al. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Venlafaxine Hydrochloride in Bulk and Capsule. International Journal of Pharmaceutical and Phytopharmacological Research, 18(4), 1020-1034. [Link]

  • P. Chaitanya, D. Gowri Sankar. (2011). A validated RP-HPLC method for estimation of venlafaxine from tablets. International Journal of Pharmacy, 1(1), 88-91. [Link]

  • M. Mathrusri Annapurna, G. N. Narendra Kumar, B. G. Rao. (2010). Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules. E-Journal of Chemistry, 7(4), 1475-1481. [Link]

  • M. Younus, et al. (2017). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]

  • Scribd. (n.d.). ICH Q2 Robust. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2018). METHOD DEVELOPMENT AND VALIDATION FOR VENLAFAXINE BY RP-HPLC METHOD. [Link]

  • C. Rambabu, et al. (2015). Validation of stability indicating RP-HPLC method for the assay of venlafaxine in pharmaceutical dosage form. Der Pharmacia Lettre, 7(3), 247-256. [Link]

  • BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. [Link]

  • ResearchGate. (2016). What is recommended number of determination in robustness study as per ICH guideline?[Link]

  • International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

  • LCGC International. (2014). Method Validation and Robustness. [Link]

  • Psychiatria Polska. (2015). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. [Link]

  • PubMed. (2023). Venlafaxine's effect on resilience to stress is associated with a shift in the balance between glucose and fatty acid utilization. [Link]

  • Google Patents. (2009). N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs.
  • Systematic Reviews in Pharmacy. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. [Link]

  • ResearchGate. (2014). Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D63, *4 or 5 allele. [Link]

  • Gene2Rx. (n.d.). Venlafaxine Pharmacogenetics. [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Comprehensive Guide to the Safe Disposal of Venlafaxine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher pushing the boundaries of pharmaceutical development, the lifecycle of a chemical entity extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Venlafaxine N-oxide, a primary metabolite of the widely used antidepressant, Venlafaxine. As a Senior Application Scientist, my objective is to not only provide a protocol but to instill a deep understanding of the scientific rationale and regulatory landscape that underpins these essential safety measures. Our commitment to scientific integrity and laboratory safety is paramount, building the trust you place in us as your preferred partner in research.

Understanding the Compound: Venlafaxine N-oxide

Venlafaxine N-oxide is a major metabolite of Venlafaxine, formed during its metabolism in the body. While extensive toxicological data for the N-oxide metabolite is not as readily available as for the parent compound, a conservative approach to its handling and disposal is warranted. The precautionary principle dictates that in the absence of comprehensive safety data, a compound should be handled with the same level of caution as its parent drug, especially considering its structural similarity and biological origin.

PropertyValueSource
Molecular Formula C₁₇H₂₇NO₃PubChem
Molecular Weight 293.4 g/mol PubChem
Appearance White SolidPharmaffiliates
Storage 2-8°C RefrigeratorPharmaffiliates

The Regulatory Framework: Navigating EPA and OSHA Mandates

The disposal of chemical waste in a laboratory setting is governed by a stringent regulatory framework, primarily enforced by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Resource Conservation and Recovery Act (RCRA): The EPA's RCRA provides a "cradle-to-grave" framework for hazardous waste management.[1][2][3] A key determination for any chemical waste is whether it meets the definition of "hazardous waste." This can be because it is specifically "listed" (F, K, P, or U lists) or because it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] While Venlafaxine N-oxide is not explicitly a P- or U-listed waste, a hazardous waste determination based on its characteristics is a mandatory first step.[1][3]

  • OSHA's Laboratory Standard: OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP). This plan must include procedures for the safe handling and disposal of hazardous chemicals.

Hazardous Waste Determination: A Critical First Step

Safety Data Sheets for Venlafaxine and its Hydrochloride salt indicate the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[4]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Reproductive Toxicity: May cause harm to the unborn child and breast-fed children.[6][7]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[6][8][9]

Based on this information, it is prudent to manage Venlafaxine N-oxide as a hazardous waste. The following workflow diagram illustrates the decision-making process.

G cluster_0 Hazardous Waste Determination for Venlafaxine N-oxide A Start: Venlafaxine N-oxide waste generated B Is a specific SDS for Venlafaxine N-oxide available with GHS classification? A->B C Yes B->C D No B->D E Follow disposal guidelines on SDS. C->E F Consult SDS for parent compound (Venlafaxine/Venlafaxine HCl). D->F L End E->L G Does parent compound exhibit hazardous characteristics (Toxicity, Environmental Hazard)? F->G H Yes G->H I No (Unlikely given available data) G->I J Manage as Hazardous Waste. H->J K Consult Environmental Health & Safety (EHS) for further evaluation. I->K J->L K->L

Hazardous Waste Determination Workflow

Step-by-Step Disposal Protocol for Venlafaxine N-oxide

This protocol is designed to provide clear, actionable steps for the safe disposal of Venlafaxine N-oxide waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. Based on the known hazards of the parent compound, the following are mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A lab coat.

Waste Segregation and Containerization

Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all Venlafaxine N-oxide waste. The container must be:

    • Made of a compatible material (e.g., high-density polyethylene - HDPE).

    • In good condition with a secure, leak-proof lid.

    • Labeled with the words "Hazardous Waste" and the full chemical name: "Venlafaxine N-oxide".

  • Solid Waste:

    • Collect any solid Venlafaxine N-oxide, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and empty stock bottles in the designated solid hazardous waste container.

    • For empty stock bottles, triple rinse with a suitable solvent (e.g., methanol or ethanol). The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations; however, the most conservative approach is to collect all rinsates as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing Venlafaxine N-oxide, including reaction mixtures, purification fractions, and rinsates, in a designated liquid hazardous waste container.

    • Do not mix incompatible wastes. For example, do not mix acidic or basic solutions with the Venlafaxine N-oxide waste stream unless you have confirmed their compatibility.

Waste Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Hazardous waste can be accumulated in the laboratory in an SAA at or near the point of generation.

    • The container must be kept closed at all times except when adding waste.

    • The total volume of hazardous waste in the SAA cannot exceed 55 gallons.

  • Central Accumulation Area (CAA): Once the container in the SAA is full, it should be moved to your institution's designated CAA for pickup by a licensed hazardous waste contractor.

Spill Management

In the event of a spill of Venlafaxine N-oxide:

  • Alert personnel in the immediate area.

  • Don appropriate PPE.

  • Contain the spill using an absorbent material suitable for chemical spills.

  • For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.

  • For liquid spills, absorb the material with a chemical absorbent and place the contaminated absorbent in the hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

The Rationale Behind the Protocol: A Deeper Dive

  • Why a Conservative Approach? The "precautionary principle" is a cornerstone of chemical safety. In the absence of complete data, assuming a higher level of hazard (based on a parent compound) is the most responsible course of action to protect both researchers and the environment.

  • Why Segregation? Improperly mixed chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions. Segregation also ensures that the waste can be disposed of in the most environmentally sound and cost-effective manner.

  • Why Labeled Containers? Clear and accurate labeling prevents accidental mixing of incompatible wastes and is a legal requirement under RCRA. It provides essential information for waste handlers and emergency responders.

  • Why Incineration? For many pharmaceutical wastes, high-temperature incineration is the preferred disposal method.[10] This process destroys the active pharmaceutical ingredient, preventing its release into the environment where it could have ecotoxicological effects.

Conclusion: Fostering a Culture of Safety

The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the "why" behind these procedures, researchers can move beyond rote compliance and cultivate a genuine culture of safety. This guide for the disposal of Venlafaxine N-oxide is a living document, intended to be integrated into your laboratory's Chemical Hygiene Plan and adapted as more specific safety data becomes available. Your commitment to these principles not only protects you and your colleagues but also upholds the integrity of our shared scientific endeavor.

References

  • MOEHS Group. (2020, March 18). VENLAFAXINE HYDROCLORIDE Safety Data Sheet. Retrieved from [Link]

  • Hazardous Pharmaceutical Waste Defined by RCRA. (n.d.). Retrieved from [Link]

  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • Florida Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Waste Management Guide. Retrieved from [Link]

  • Merck Millipore. (2025, January 23). SAFETY DATA SHEET. Retrieved from [Link]

  • Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS D,L-O-DESMETHYL VENLAFAXINE N-OXIDE. Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • InsideEPA.com. (2004, May 26). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Hazardous Drug Exposures in Healthcare. Retrieved from [Link]

  • BioServ, Inc. (n.d.). RCRA Hazardous Pharmaceuticals Identification. Retrieved from [Link]

  • Beveridge & Diamond PC. (2019, January 9). EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Retrieved from [Link]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.